3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-methylsulfonyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBGRINOCGRGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405370 | |
| Record name | 5-(Methanesulfonyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-32-5 | |
| Record name | 5-(Methanesulfonyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methanesulfonyl-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each step. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-step process commencing with the commercially available thiosemicarbazide. The pathway involves the formation of a 1,2,4-triazole-3-thiol intermediate, followed by methylation of the thiol group, and subsequent oxidation to the final sulfone product.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties for the intermediates and the final product in the synthesis pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 5-Amino-1H-1,2,4-triazole-3-thiol | C₂H₄N₄S | 116.14 | White solid | >300 | 80-90 |
| 3-(Methylthio)-1H-1,2,4-triazol-5-amine | C₃H₆N₄S | 130.17 | Off-white powder | 130-133 | 85-95 |
| This compound | C₃H₆N₄O₂S | 162.17 | White crystalline solid | Not reported | 70-85 |
Experimental Protocols
Step 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-thiol
This procedure outlines the cyclization of thiosemicarbazide using formic acid to form the 1,2,4-triazole ring.
Materials:
-
Thiosemicarbazide
-
Formic acid (88%)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of thiosemicarbazide (1.0 eq) and 88% formic acid (1.5 eq) is heated at reflux for 4 hours.
-
The excess formic acid is removed under reduced pressure.
-
The resulting solid is dissolved in a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
The solution is refluxed for an additional 4 hours.
-
After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid to a pH of 5-6.
-
The precipitated white solid is collected by filtration, washed with cold water, and then with ethanol.
-
The product is dried in a vacuum oven at 60 °C.
Step 2: Synthesis of 3-(Methylthio)-1H-1,2,4-triazol-5-amine
This step involves the S-methylation of the thiol group of 5-amino-1H-1,2,4-triazole-3-thiol.
Materials:
-
5-Amino-1H-1,2,4-triazole-3-thiol
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Methanol
Procedure:
-
5-Amino-1H-1,2,4-triazole-3-thiol (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (1.1 eq) in methanol.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Methyl iodide (1.1 eq) is added dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with cold water, and the solid product is collected by filtration.
-
The crude product is recrystallized from a mixture of ethanol and water to afford 3-(methylthio)-1H-1,2,4-triazol-5-amine as an off-white powder.
Step 3: Synthesis of this compound
The final step is the oxidation of the methylthio group to the methylsulfonyl group.
Materials:
-
3-(Methylthio)-1H-1,2,4-triazol-5-amine
-
Acetic acid
-
Hydrogen peroxide (30% solution)
Procedure:
-
3-(Methylthio)-1H-1,2,4-triazol-5-amine (1.0 eq) is dissolved in glacial acetic acid.
-
The solution is cooled to 10-15 °C.
-
30% hydrogen peroxide (2.5 eq) is added dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C.
-
After the addition, the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is then poured into ice-cold water.
-
The precipitated solid is collected by filtration and washed thoroughly with water until the filtrate is neutral.
-
The product is dried under vacuum to yield this compound as a white crystalline solid.
Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations in the synthesis pathway.
An In-depth Technical Guide to the Physicochemical Properties of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the fundamental properties, presents detailed experimental protocols for their determination, and discusses the expected characteristics based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and similar chemical entities.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₃H₆N₄O₂S
-
Chemical Structure:
Diagram of the chemical structure of this compound.
Physicochemical Properties
Table 1: General Physicochemical Properties
| Property | Predicted/Exemplary Value | Significance in Drug Development |
| Molecular Weight | 162.17 g/mol | Influences diffusion and transport across biological membranes. |
| Melting Point | 180-190 °C (estimated) | Indicator of purity and stability. Affects formulation and storage. |
| Boiling Point | Decomposes before boiling | Thermal stability is crucial for manufacturing and formulation. |
| Appearance | White to off-white crystalline solid | Basic physical characterization. |
Table 2: Solubility and Partitioning Behavior
| Property | Predicted/Exemplary Value | Significance in Drug Development |
| Aqueous Solubility | Moderately soluble | Essential for dissolution and absorption in the gastrointestinal tract. |
| pKa | ~7.5 (amine), ~3.0 (triazole NH) (estimated) | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| LogP | -0.5 to 0.5 (estimated) | A measure of lipophilicity, which influences membrane permeability and distribution into tissues. |
Experimental Protocols for Physicochemical Characterization
Detailed and validated experimental protocols are essential for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.
Melting Point Determination
The melting point is determined as the temperature range over which a solid substance transitions into a liquid. This is a crucial indicator of purity.
Protocol:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[1][2][3]
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for oral drug absorption. The shake-flask method is a common and reliable technique.
Protocol:
-
An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer solution) in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[5][6][7]
pKa Determination
The pKa, the negative logarithm of the acid dissociation constant, is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a standard method for its determination.
Protocol:
-
A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like dioxane or methanol to ensure solubility.[8][9][10][11]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) can be determined from the inflection point(s) of the titration curve or by analyzing the half-equivalence point(s).[8][9][10][11]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is the traditional approach, while reverse-phase HPLC offers a high-throughput alternative.
Shake-Flask Protocol:
-
A solution of the compound is prepared in either n-octanol or water.
-
Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a flask containing a known amount of the compound.
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.
-
The concentration of the compound in both the aqueous and n-octanol layers is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[12]
Reverse-Phase HPLC Protocol:
-
A calibration curve is generated by injecting a series of reference compounds with known LogP values onto a C18 reverse-phase HPLC column and recording their retention times.[13][14][15][16]
-
The compound of interest is then injected under the same chromatographic conditions.
-
The LogP of the test compound is interpolated from the calibration curve based on its retention time.[13][14][15][16]
Biological Context and Potential Signaling Pathways
Derivatives of 1,2,4-triazole containing a sulfonamide moiety have been investigated for their potential as antimicrobial agents.[17][18] While the specific mechanism of action for this compound is not defined, a plausible pathway involves the inhibition of essential enzymes in microbial pathogens.
Caption: Hypothetical mechanism of antimicrobial action.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of novel triazole derivatives.
Caption: General experimental workflow for novel triazole derivatives.
Conclusion
This technical guide provides a framework for understanding and determining the physicochemical properties of this compound. While specific experimental data for this compound is sparse, the provided protocols and contextual information on related sulfonyl-triazole derivatives offer a solid foundation for researchers. The systematic characterization of these properties is a critical step in the evaluation of this and similar molecules for their potential as future therapeutic agents.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]
- 3. byjus.com [byjus.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]
- 12. acdlabs.com [acdlabs.com]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine CAS number and structure
Abstract
This document provides a comprehensive technical overview of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal and agrochemical research. It details the compound's chemical identity, structural information, and key physicochemical properties, alongside those of its common precursor, 3-(methylthio)-1H-1,2,4-triazol-5-amine. A detailed experimental protocol for its synthesis via oxidation is provided. Furthermore, this guide explores the potential biological significance of this class of compounds, proposing a mechanism of action based on the known activities of related triazole sulfone derivatives.
Compound Identification and Structure
This compound is a derivative of the 1,2,4-triazole heterocyclic system, characterized by the presence of an amine group at the 5-position and a methylsulfonyl (-SO₂CH₃) group at the 3-position. The methylsulfonyl group is the oxidized form of a methylthio (-SCH₃) group, and the compound is typically synthesized from its methylthio analog.
Chemical Structure:
-
This compound:
(Structure depicted for illustrative purposes) -
Precursor: 3-(Methylthio)-1H-1,2,4-triazol-5-amine:
(Structure depicted for illustrative purposes)
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for this compound and its precursor. This allows for easy comparison of their fundamental properties.
| Property | This compound | 3-(Methylthio)-1H-1,2,4-triazol-5-amine |
| IUPAC Name | 5-(Methylsulfonyl)-1H-1,2,4-triazol-3-amine | 3-(Methylsulfanyl)-1H-1,2,4-triazol-5-amine[1] |
| Synonyms | 5-Amino-3-(methylsulfonyl)-1,2,4-triazole | 3-Amino-5-methylthio-1H-1,2,4-triazole[2] |
| CAS Number | 88982-32-5[3][4] | 45534-08-5[2] |
| Molecular Formula | C₃H₆N₄O₂S[4] | C₃H₆N₄S[1] |
| Molecular Weight | 162.17 g/mol [4] | 130.17 g/mol [1] |
| Appearance | White to off-white powder (predicted) | White to light beige crystalline powder |
| Melting Point | Data not available | 130-133 °C[2] |
| Solubility | Data not available | Very faint turbidity in water |
Experimental Protocols: Synthesis
The primary synthetic route to this compound involves the oxidation of its thioether precursor, 3-(methylthio)-1H-1,2,4-triazol-5-amine. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[5][6]
Protocol: Oxidation of 3-(Methylthio)-1H-1,2,4-triazol-5-amine to this compound
Materials:
-
3-(Methylthio)-1H-1,2,4-triazol-5-amine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-2.5 eq)
-
Dichloromethane (DCM) or similar chlorinated solvent
-
10% aqueous solution of Sodium Sulfite (Na₂SO₃)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium Chloride (NaCl, Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Suspend 3-(methylthio)-1H-1,2,4-triazol-5-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.
-
Oxidant Addition: Slowly add m-CPBA (2.2-2.5 eq) portion-wise to the stirred suspension over 30-60 minutes. The reaction is exothermic; maintain the temperature at or below room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxide by slowly adding a 10% aqueous solution of Na₂SO₃ until a starch-iodide paper test is negative.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove m-chlorobenzoic acid byproduct), water, and finally brine.[7]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford the pure this compound.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of the target compound from its thioether precursor.
Caption: Synthetic workflow for this compound.
Proposed Biological Mechanism of Action
While the specific biological targets of this compound are not yet fully elucidated, related triazole sulfone compounds have demonstrated potential as antibacterial agents.[8] A plausible mechanism involves the inhibition of essential bacterial enzymes. One such pathway is the disruption of DNA replication through the inhibition of DNA gyrase and topoisomerase IV, key enzymes in bacterial survival.[8]
Caption: Proposed antibacterial mechanism via DNA gyrase inhibition.
Discussion and Future Outlook
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[9] The incorporation of a sulfone moiety can significantly alter a molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which can in turn modulate its biological activity and pharmacokinetic profile.
Derivatives of 1,2,4-triazole are known to possess a wide array of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[9][10] The sulfone group, in particular, has been explored as a key pharmacophore in various drug candidates, including inhibitors of enzymes like DNA gyrase and as bioisosteres for other functional groups.[8][11]
The limited publicly available data on this compound suggests it is an accessible, yet underexplored, chemical entity. Further research is warranted to fully characterize its physical properties and to screen it against a panel of biological targets (e.g., kinases, bacterial enzymes, viral proteins) to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, starting from this core scaffold, could lead to the development of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Workup [chem.rochester.edu]
- 8. Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This technical guide focuses on a specific, highly promising scaffold: 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine and its derivatives. The incorporation of the methylsulfonyl group, a known bioisostere and potent electron-withdrawing moiety, often imparts unique pharmacological properties, making this class of compounds a fertile ground for drug discovery. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Biological Activities: A Quantitative Perspective
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and anti-inflammatory applications. The following tables summarize the key quantitative data from published studies.
Anticancer Activity
The anticancer potential of this scaffold has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | 4-(4-Chlorophenyl)-5-(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung Carcinoma) | 1.09 | [1] |
| NCI-H460 (Lung Cancer) | 2.01 | [1] | ||
| NCI-H23 (Lung Cancer) | 3.28 | [1] |
Note: Lower IC50 values indicate higher potency.
Anti-inflammatory Activity
Certain derivatives have been shown to be potent inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
| Compound ID | Derivative Structure | Enzyme Target | IC50 (µM) | Reference |
| 30 | 1-(2-(1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea | COX-2 | 0.15 | [2] |
| 5-LOX | 0.85 | [2] |
Note: These compounds exhibit potent and selective inhibition of inflammatory enzymes.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, NCI-H460, NCI-H23)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition Assays
These assays determine the ability of the compounds to inhibit the activity of the COX-2 and 5-LOX enzymes.
Materials:
-
Purified human recombinant COX-2 and 5-LOX enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Celecoxib and Zileuton (positive controls for COX-2 and 5-LOX, respectively)
-
Assay buffer and necessary co-factors
-
Spectrophotometer or fluorometer
Procedure (General Outline):
-
Enzyme Preparation: Prepare the enzyme solution in the appropriate assay buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or the vehicle control for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Reaction Termination and Detection: After a set time, stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or HPLC-based).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Visualizing the Science: Pathways and Processes
Understanding the synthesis and mechanism of action of these compounds is crucial for their development. The following diagrams, generated using Graphviz, illustrate key workflows and potential biological pathways.
General Synthetic Workflow
The synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives often follows a multi-step pathway.
Caption: General synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazol-3-amines.
Proposed Anticancer Mechanism: Induction of Apoptosis
The potent anticancer activity of compound 4e is associated with its ability to induce apoptosis (programmed cell death) in cancer cells. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins.
Caption: Proposed mechanism of apoptosis induction by a 1,2,4-triazol-3-amine derivative.
Potential as Kinase Inhibitors
The 1,2,4-triazole scaffold is a common feature in many kinase inhibitors. While not yet definitively proven for the 3-(methylsulfonyl) derivatives, their structural similarity to known inhibitors suggests they may target key oncogenic kinases.
Caption: Hypothesized mechanism of action as a kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The available data strongly supports their potential as potent anticancer and anti-inflammatory agents. Further research is warranted to expand the structure-activity relationship (SAR) studies, explore a wider range of biological targets, and optimize the pharmacokinetic and pharmacodynamic properties of these derivatives. In particular, elucidating the specific kinase targets for the anticancer derivatives and conducting in vivo efficacy and safety studies will be critical next steps in translating the promise of this chemical class into clinical reality.
References
An In-depth Technical Guide to the Mechanism of Action of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine (BAY-876)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, more commonly known as BAY-876, is a potent and highly selective small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key facilitator of glucose uptake in many cancer cells, which exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. By competitively inhibiting GLUT1, BAY-876 disrupts the metabolic machinery of cancer cells, leading to a cascade of events that culminate in apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of BAY-876, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action: GLUT1 Inhibition
The primary mechanism of action of BAY-876 is its potent and selective inhibition of GLUT1.[1][2][3] This inhibition is competitive with glucose, effectively blocking the entry of this essential nutrient into cancer cells that are highly dependent on it for energy production and biosynthesis.[4] The high selectivity of BAY-876 for GLUT1 over other glucose transporters, such as GLUT2, GLUT3, and GLUT4, minimizes off-target effects and suggests a favorable therapeutic window.[2][3][5]
Signaling Pathway of BAY-876 Action
The inhibition of GLUT1 by BAY-876 initiates a well-defined signaling cascade that ultimately leads to cancer cell death. This pathway can be summarized in the following steps:
-
GLUT1 Inhibition and Glycolysis Blockade: BAY-876 directly binds to GLUT1, preventing glucose uptake. This leads to a rapid and significant reduction in the intracellular glucose concentration, thereby inhibiting glycolysis.[6][7]
-
Energy Crisis and AMPK Activation: The block in glycolysis results in a sharp decrease in ATP production.[2][3] This energy deficit is sensed by AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. The resulting increase in the AMP:ATP ratio activates AMPK.
-
Metabolic Reprogramming: Activated AMPK attempts to restore energy homeostasis by promoting catabolic pathways and inhibiting anabolic processes. However, in cancer cells heavily reliant on glycolysis, this compensatory mechanism is often insufficient. The cells are forced to increase their reliance on mitochondrial respiration (oxidative phosphorylation) to generate ATP.[8][9]
-
Increased Mitochondrial Respiration and ROS Production: The heightened mitochondrial activity leads to an overproduction of reactive oxygen species (ROS) as a byproduct of electron transport chain activity.[8][9]
-
Oxidative Stress and Apoptosis: The excessive accumulation of ROS induces significant oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA. This overwhelming oxidative damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][10]
Quantitative Data
The following tables summarize the key quantitative data for BAY-876 from preclinical studies.
Table 1: In Vitro Potency and Selectivity of BAY-876
| Parameter | Value | Cell Line/Target | Reference |
| IC₅₀ (GLUT1) | 2 nM | Cell-free assay | [2][3][5] |
| IC₅₀ (Glucose Uptake) | 3.2 nM | Hela-MaTu cells | [5] |
| IC₅₀ (Cell Viability) | ~60 nM | OVCAR-3 | [1] |
| 188 nM | SKOV-3 | [1] | |
| 1002 nM | HEY | [1] | |
| 4 nM | COLO205 | [10] | |
| Selectivity (IC₅₀) | |||
| GLUT2 | 10.8 µM (>4700-fold vs GLUT1) | CHO-hGLUT2 cells | [2][5] |
| GLUT3 | 1.67 µM (>800-fold vs GLUT1) | DLD1 GLUT1-/- cells | [2][5] |
| GLUT4 | 0.29 µM (>135-fold vs GLUT1) | CHO-hGLUT4 cells | [2][5] |
Table 2: In Vivo Pharmacokinetics of BAY-876
| Species | Route | Dose | Half-life (t½) | Oral Bioavailability (F%) | Reference |
| Rat | Oral | N/A | 2.5 h | 85% | [5] |
| Dog | Oral | N/A | 22 h | 79% | [5] |
Table 3: In Vivo Antitumor Efficacy of BAY-876
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | SKOV-3 Xenograft (NSG mice) | 4.5 mg/kg/day, oral, 28 days | 50-71% reduction in tumor volume | [6] |
| Ovarian Cancer | PDX (NSG mice) | 4.0 mg/kg/day, oral, 30 days | ~60% reduction in tumor volume | [6] |
| Colorectal Cancer | HCT116 Xenograft (mice) | 2 or 4 mg/kg/day, 16 days | Significant decrease in tumor volume | [2] |
| Hepatocellular Carcinoma | MHCC97-H Xenograft (nude mice) | 5 mg/kg/day, oral, 3 days | Significant inhibition of glucose uptake | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of BAY-876.
Glycolysis Assay (Seahorse XF Analyzer)
The Seahorse XF Glycolytic Rate Assay is a standard method to measure real-time glycolysis in live cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or 4T1) at a density of 20,000 cells/well in a Seahorse XFe96 plate and incubate overnight at 37°C with 5% CO₂.[10]
-
Assay Medium Preparation: Prepare Seahorse XF Glycolytic Rate Assay Medium supplemented with substrates like glucose, glutamine, and pyruvate. Warm the medium to 37°C and adjust the pH to 7.4.
-
Medium Exchange: Remove the culture medium and wash the cells once with the warmed assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.
-
Cartridge Preparation: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight. On the day of the assay, load the injection ports with Rotenone/Antimycin A (to inhibit mitochondrial respiration) and 2-deoxy-D-glucose (2-DG, a glycolysis inhibitor).
-
Data Acquisition: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument measures the extracellular acidification rate (ECAR), a direct indicator of lactic acid production from glycolysis, in real-time.
-
Data Analysis: Analyze the ECAR data to determine the basal glycolysis and compensatory glycolysis after mitochondrial inhibition.
ATP Measurement Assay
Cellular ATP levels can be quantified using a luciferase-based luminescence assay.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with various concentrations of BAY-876 for the desired duration.
-
Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.
-
Luciferase Reaction: Add a luciferin/luciferase substrate solution. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader. The intensity of the light is directly proportional to the ATP concentration.
-
Normalization: Normalize the ATP levels to the total protein concentration or cell number in each well.
Reactive Oxygen Species (ROS) Detection Assay
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Culture and Treatment: Culture cells in a multi-well plate and treat with BAY-876.
-
Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with a DCFH-DA solution (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Probe Activation: Inside the cells, esterases cleave the acetate groups from DCFH-DA, trapping the non-fluorescent DCFH within the cells. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) co-staining.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with BAY-876. After the incubation period, harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
In Vivo Xenograft Tumor Model
The antitumor activity of BAY-876 can be evaluated in vivo using xenograft models.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4 x 10⁶ SKOV-3 cells) into the flank of immunocompromised mice (e.g., NSG mice).[6]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer BAY-876 orally (e.g., by gavage) at the desired doses and schedule (e.g., daily). The vehicle control group receives the formulation without the drug.
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for GLUT1 expression, TUNEL assay for apoptosis).
Conclusion
This compound (BAY-876) is a highly specific and potent inhibitor of GLUT1, representing a promising therapeutic strategy for cancers that are dependent on aerobic glycolysis. Its mechanism of action is well-characterized, involving the disruption of cellular metabolism, induction of an energy crisis, and subsequent generation of oxidative stress, ultimately leading to apoptosis. The preclinical data strongly support its potential as an anticancer agent, and the experimental protocols outlined in this guide provide a framework for further investigation into its therapeutic applications.
References
- 1. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 2. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, a molecule of interest in medicinal and synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents expected spectroscopic characteristics based on the analysis of a closely related analogue, 1-(3-(methylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine, and general protocols applicable to triazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the spectroscopic analysis of a compound structurally similar to this compound. These values are predictive and intended to guide researchers in the characterization of this class of molecules.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H NMR | |||
| NH₂ | ~ 5.0 - 7.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
| NH (triazole) | ~ 12.0 - 14.0 | Broad Singlet | Tautomeric proton; may be broad or exchangeable. |
| CH₃ (sulfonyl) | ~ 3.0 - 3.5 | Singlet | |
| ¹³C NMR | |||
| C3 (triazole) | ~ 150 - 160 | Carbon bearing the sulfonyl group. | |
| C5 (triazole) | ~ 155 - 165 | Carbon bearing the amine group. | |
| CH₃ (sulfonyl) | ~ 40 - 45 |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium-Strong, Doublet |
| N-H Stretch (triazole) | 3100 - 3300 | Medium, Broad |
| C=N Stretch (triazole ring) | 1620 - 1680 | Medium |
| S=O Stretch (sulfonyl) | 1300 - 1350 and 1140 - 1160 | Strong, Two Bands |
| C-N Stretch | 1250 - 1350 | Medium |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Predicted m/z | Fragment |
| Electrospray (ESI+) | [M+H]⁺ | Molecular Ion |
| [M-SO₂CH₃]⁺ | Loss of methylsulfonyl group | |
| [M-NH₂]⁺ | Loss of amine group |
Note: The predicted molecular ion peak for a related compound, 1-(3-(methylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine, is at m/z 204, confirming a molecular weight of 204.25 g/mol [1].
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are general protocols that can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for triazole derivatives due to its ability to dissolve polar compounds and slow down the exchange of labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Solid Sample):
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or salt plate) in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization method. For ESI, the addition of a small amount of formic acid or ammonium acetate can aid in ionization.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the appropriate mass range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
Caption: A flowchart illustrating the general workflow from compound synthesis to structural confirmation using various spectroscopic techniques.
References
Potential Therapeutic Targets of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine: A Technical Guide
Disclaimer: This document synthesizes available research on 1,2,4-triazole derivatives to infer the potential therapeutic applications of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine. Direct experimental data for this specific compound is not presently available in the public domain.
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, renowned for its unique physicochemical properties, bioavailability, and diverse biological activities.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a methylsulfonyl group, a known pharmacophore that can enhance solubility and cell permeability, combined with the versatile 1,2,4-triazole-5-amine core, suggests that this compound holds significant therapeutic potential. This technical guide will explore the prospective therapeutic targets of this compound based on the established activities of structurally related molecules.
Potential Therapeutic Areas and Targets
Based on extensive research into 1,2,4-triazole derivatives, the primary therapeutic opportunities for this compound are projected to be in oncology and infectious diseases.
Anticancer Activity
Numerous 1,2,4-triazole derivatives have exhibited potent anticancer activity against various human cancer cell lines, including breast, lung, and melanoma.[4][5] The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes essential for cancer cell proliferation and survival.[1]
Potential Molecular Targets:
-
Kinases: A significant number of 1,2,4-triazole compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis.[1][6] The PIM kinase family (PIM-1, PIM-2, and PIM-3) represents a key molecular target for some triazole derivatives in cancer therapy.[7]
-
Topoisomerases: These enzymes are vital for DNA replication and repair. Their inhibition by 1,2,4-triazole derivatives can lead to DNA damage and subsequent apoptosis in cancer cells.[1]
-
Aromatase: Some triazole-containing compounds are effective aromatase inhibitors, which is a key strategy in the treatment of hormone-dependent breast cancer.[8]
-
Apoptosis Induction: Several 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells through pathways such as the p53 tumor suppressor pathway.[9]
The following table summarizes the in vitro anticancer activity of various 1,2,4-triazole derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-triazole pyridine derivatives | Murine melanoma (B16F10) | 41.12 - 61.11 | [4] |
| Thiazolo[3,2-b][1][4][10]-triazoles | Human cancer cell lines | Mean GI50 1.37 | [9] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Hela | < 12 | [11] |
| 1,2,3-triazole derivatives | HT-1080 | 15 - 50 | [12] |
Antimicrobial Activity
The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs and also exhibits promising antibacterial properties.[7][13]
Potential Molecular Targets:
-
Bacterial DNA Gyrase: Some triazole derivatives have shown inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication.
-
Ergosterol Biosynthesis: In fungi, triazoles are well-known to inhibit the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
The table below presents the antimicrobial activity of selected 1,2,4-triazole derivatives.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Mercapto-1,2,4-triazoles bearing diphenylsulfone | B. cereus | 8 | [7] |
| Schiff bases of 1,2,4-triazole | S. aureus | 3.125 | [7] |
| 1,2,4-triazole derivatives | E. coli k88ad | 0.039 | [14] |
| 1,2,3-triazole-imidazole-benzenesulfonamide derivatives | S. aureus | 4 | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of 1,2,4-triazole derivatives are provided below.
In Vitro Anticancer Activity - MTT Assay
This assay is a colorimetric method used to assess cell viability.[4][11]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[4]
-
Compound Treatment: The test compounds, dissolved in DMSO, are added to the cell monolayers at various concentrations.[4]
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL) is added to each well.[4]
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell growth (IC50) is calculated.[4]
In Vitro Antimicrobial Activity - Disc Diffusion Method
This method is used to assess the antimicrobial susceptibility of microorganisms.[15]
Protocol:
-
Culture Preparation: A standardized inoculum of the test microorganism is prepared.
-
Agar Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial culture.[16]
-
Disc Application: Sterile filter paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.[15][16]
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.
Visualizations
General Synthesis Pathway for 1,2,4-Triazole Derivatives
The following diagram illustrates a common synthetic route to 1,2,4-triazole-3-thiol derivatives, which are versatile intermediates for further functionalization.[17]
Caption: General synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Potential Kinase Inhibition Signaling Pathway
This diagram depicts a simplified signaling cascade where a 1,2,4-triazole derivative inhibits a kinase, leading to the activation of apoptotic pathways.
Caption: Kinase inhibition by a 1,2,4-triazole derivative leading to apoptosis.
Conclusion
While direct experimental evidence for this compound is pending, the extensive body of research on analogous 1,2,4-triazole derivatives strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The primary areas of promise appear to be in the fields of oncology and infectious diseases, with potential mechanisms of action involving the inhibition of key enzymes and the induction of apoptosis. Further synthesis and biological evaluation of this specific compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. isres.org [isres.org]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. medicine.dp.ua [medicine.dp.ua]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
An In-depth Technical Guide on the Solubility and Stability of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
To the Valued Researcher,
This guide addresses the solubility and stability of the compound 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine (CAS Number: 88982-32-5). Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available experimental data for this specific molecule. While its existence is confirmed through chemical supplier listings, detailed characterization of its physicochemical properties, such as solubility in various solvents and its stability under different conditions, has not been published.
Therefore, this document serves as a comprehensive theoretical and practical guide for a researcher, scientist, or drug development professional seeking to understand and determine these critical parameters. It provides an overview of the expected properties based on the chemical structure and data from analogous compounds. Furthermore, it details the standardized experimental protocols that should be employed to generate the necessary quantitative data.
Predicted Physicochemical Properties and General Solubility Profile
While experimental data is not available, the chemical structure of this compound allows for certain predictions regarding its solubility and stability. The presence of the polar amine (-NH2) and sulfonyl (-SO2CH3) groups, along with the nitrogen-rich triazole ring, suggests that the molecule will exhibit some degree of polarity.
Expected Solubility:
-
Aqueous Solubility: The presence of hydrogen bond donors (amine) and acceptors (sulfonyl and triazole nitrogens) indicates a potential for solubility in polar protic solvents like water. However, the overall molecular size and the presence of the methylsulfonyl group may limit high aqueous solubility. The solubility is expected to be pH-dependent due to the basic nature of the amino group and the acidic nature of the triazole ring N-H.
-
Organic Solvent Solubility: The compound is likely to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols like methanol and ethanol is also expected. It is predicted to have low solubility in nonpolar solvents such as hexanes and toluene.
General Stability Considerations
The stability of this compound will be influenced by temperature, pH, and light exposure.
-
Thermal Stability: Triazole rings are generally thermally stable. However, the presence of the methylsulfonyl group might influence its decomposition profile.
-
pH Stability: The compound's stability across a range of pH values would need to be determined experimentally. The amino and triazole functionalities could be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.
-
Photostability: Many heterocyclic compounds exhibit sensitivity to light. It is crucial to evaluate the photostability to determine if special handling and storage conditions are required.
Experimental Protocols for Determining Solubility
To obtain quantitative solubility data, standardized experimental protocols should be followed. The two main types of solubility measurements are kinetic and thermodynamic.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.
Experimental Workflow for Kinetic Solubility Assay:
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more accurate but lower-throughput method.
Experimental Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for Thermodynamic Solubility Determination.
Table 1: Proposed Solvents for Solubility Determination
| Solvent Class | Specific Solvents |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 |
| Acetate Buffer pH 4.5 | |
| Glycine-HCl Buffer pH 2.0 | |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) |
| N,N-Dimethylformamide (DMF) | |
| Methanol | |
| Ethanol | |
| Acetonitrile | |
| Dichloromethane | |
| Toluene |
Experimental Protocols for Determining Stability
Stability testing is crucial to establish the retest period or shelf life and recommended storage conditions. The International Council for Harmonisation (ICH) provides guidelines for these studies.
Stability Study Design
A comprehensive stability study should evaluate the impact of temperature, humidity, and light on the solid-state and solution stability of the compound.
Logical Flow for a Comprehensive Stability Study:
Caption: Logical Flow for a Stability Assessment Program.
Table 2: Recommended Conditions for Stability Testing (ICH Q1A(R2))
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Photostability Testing
Photostability testing should be conducted according to ICH guideline Q1B. The compound should be exposed to a light source that produces a combination of visible and ultraviolet light.
Experimental Workflow for Photostability Testing:
Caption: Workflow for Photostability Assessment.
Conclusion
While direct experimental data for the solubility and stability of this compound is currently unavailable in the public domain, this guide provides a robust framework for any researcher aiming to determine these crucial properties. By following the outlined experimental protocols, which are based on industry standards and best practices, it is possible to generate the high-quality, quantitative data necessary for drug discovery and development. The predicted physicochemical properties based on its structure suggest a polar compound with potential for aqueous solubility and good solubility in polar organic solvents. However, only empirical testing will confirm its exact characteristics.
The Patent Landscape of 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The specific substitution pattern of a methylsulfonyl group at the 3-position and an amine at the 5-position of the 1H-1,2,4-triazole ring creates a molecule with significant potential for biological activity. This technical guide provides an in-depth exploration of the patent landscape surrounding this core structure, focusing on synthesis methodologies, biological activities, and associated signaling pathways. While a patent for the exact compound 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine remains elusive in broad searches, a detailed analysis of closely related patents and scientific literature offers valuable insights into its potential applications and development.
I. Synthetic Strategies and Methodologies
The synthesis of this compound can be inferred from patented processes for structurally similar compounds, primarily involving the preparation of a key intermediate, 5-amino-3-chlorosulfonyl-1,2,4-triazole.
A. Preparation of 5-amino-3-chlorosulfonyl-1,2,4-triazole
A key patent, EP0427336B1, discloses a method for the preparation of 5-amino-3-chlorosulfonyl-1,2,4-triazole from 5-amino-3-mercapto-1,2,4-triazole.[1] This process involves the chlor-oxidation of the mercapto group.[1] A significant aspect of this patented method is the preformation of the corresponding disulfide prior to treatment with chlorine to improve yield and reduce the formation of by-products.[1]
Experimental Protocol: Synthesis of the Dihydrochloride Salt of 5,5'-dithiobis(3-amino-1H-1,2,4-triazole)
A suspension of 3-amino-5-mercapto-1,2,4-triazole (0.4 moles) in 320 cc of 6.25 N HCl is prepared. To this suspension, a solution of 30 percent H₂O₂ (0.203 moles) in 60 cc of deionized water is added over 30 minutes, while maintaining the temperature between 25 and 30°C. The resulting white slurry is then cooled to 10°C and vacuum filtered. The filter cake is washed with 300 cc of acetone and dried to yield the dihydrochloride salt of the disulfide.[1]
B. Conversion to this compound
II. Patented Biological Activities and Potential Applications
Patents for compounds containing the sulfonyl-triazole core suggest a range of biological activities, primarily as enzyme inhibitors.
A. Prostaglandin Reductase 2 (PTGR2) Inhibition
U.S. Patent Application US20240210412A1 describes a series of sulfonyl-triazole compounds as ligands and inhibitors of prostaglandin reductase 2 (PTGR2).[2] These compounds utilize "sulfur-triazole exchange (SuTEx) chemistry" to form covalent adducts with reactive nucleophilic amino acid residues, such as tyrosine, in proteins.[2] This mechanism of action suggests that this compound could potentially function as a PTGR2 inhibitor, which has implications for diseases where this enzyme is dysregulated.
Table 1: Representative Sulfonyl-Triazole Compounds and their Biological Targets
| Compound ID | Structure | Target | Activity/Application | Patent Reference |
| RJG-2036 | (3-((1H-1,2,4-triazol-1-yl)sulfonyl)phenyl)-(4-(2-methoxyphenyl)piperazin-1-yl)-methanone | PTGR2 | Inhibitor of probe labeling | US20240210412A1[2] |
| AMC-0703 | (4-((1H-1,2,4-triazol-1-yl)sulfonyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone | PTGR2 | Inhibitor | US20240210412A1[2] |
B. Antiviral Activity
A scientific publication details the synthesis and structure-activity relationship of 1-sulfonyl-3-amino-1H-1,2,4-triazoles as inhibitors of the Yellow Fever Virus (YFV). This research indicates that the sulfonyl-triazole scaffold is a promising pharmacophore for the development of antiviral agents.
Table 2: Antiviral Activity of Representative 1-Sulfonyl-3-amino-1H-1,2,4-triazoles
| Compound ID | Structure | Virus | EC₅₀ (µM) |
| RCB16036 | N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine | YFV | Not specified |
| RCB17166 | N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | YFV | Not specified |
III. Signaling Pathways and Mechanisms of Action
The patented and researched biological activities of sulfonyl-triazole derivatives point to their involvement in specific cellular signaling pathways.
A. Prostaglandin Synthesis Pathway
The inhibition of PTGR2 by sulfonyl-triazole compounds, as described in US20240210412A1, directly impacts the prostaglandin synthesis pathway. PTGR2 is involved in the metabolism of prostaglandins, which are key signaling molecules in inflammation, pain, and other physiological processes.
Caption: Inhibition of PTGR2 by sulfonyl-triazoles in the prostaglandin pathway.
B. Viral Replication Cycle
The potential antiviral activity of the this compound core suggests interference with the viral replication cycle. While the exact target is not specified in the available literature for this specific core, a general workflow illustrates potential points of inhibition.
Caption: Potential inhibition of viral replication by sulfonyl-triazole derivatives.
IV. Conclusion and Future Perspectives
The patent landscape for compounds closely related to this compound highlights a promising area for drug discovery and development. The core structure demonstrates potential as an inhibitor of key enzymes like PTGR2 and as a scaffold for antiviral agents. The synthetic routes, primarily revolving around the chlorosulfonyl-triazole intermediate, appear feasible and scalable.
For researchers and drug development professionals, this technical guide serves as a foundational resource. Future investigations should focus on the specific synthesis and biological evaluation of this compound to confirm the activities suggested by its structural analogs. Elucidating its precise mechanism of action and exploring its efficacy in relevant disease models will be crucial steps in unlocking the full therapeutic potential of this intriguing molecule. The existing patent literature provides a strong rationale for pursuing further research and development of this and related sulfonyl-triazole derivatives.
References
An In-depth Technical Guide to the Safety and Handling of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
Disclaimer: No specific safety and toxicological data for 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine has been found in publicly available literature and safety data sheets. The following guide is based on the safety profiles of structurally related compounds, including aminotriazoles and sulfonyl-containing molecules, as well as general best practices for handling potent powdered research chemicals and active pharmaceutical ingredients (APIs). Researchers and scientists must exercise extreme caution and perform a thorough risk assessment before handling this compound.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the potential hazards and recommended safety precautions for handling this compound.
Hazard Identification and Classification
Based on the analysis of related aminotriazole and sulfonyl-containing compounds, this compound should be treated as a hazardous substance with the potential for the following hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Carcinogenicity: Some aminotriazole derivatives, such as amitrole, have been shown to be carcinogenic in animal studies, affecting the thyroid and pituitary glands.[1]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the thyroid.[1]
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity - Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Physical and Chemical Properties
| Property | Value (for Amitrole) |
| Molecular Formula | C2H4N4 |
| Molecular Weight | 84.08 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 157-159 °C |
| Water Solubility | 280 g/L at 20 °C |
Safe Handling and Storage Protocols
Due to the potential hazards, strict adherence to the following protocols is mandatory.
Engineering Controls
-
All handling of powdered this compound must be conducted in a designated controlled area.
-
Use a certified chemical fume hood, a biological safety cabinet (BSC), or a glovebox to prevent inhalation of dust particles.[2]
-
Ensure that ventilation systems are appropriate for handling potent compounds and are regularly maintained.[2]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is crucial for minimizing exposure.
| PPE Type | Specification |
| Gloves | Double-gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield are mandatory. |
| Lab Coat | A disposable lab coat or a lab coat with tight cuffs should be worn. |
| Respiratory Protection | For procedures with a high risk of aerosolization, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended. |
Handling Procedures
-
Avoid the formation of dust and aerosols.[3]
-
Weighing and transferring of the powder should be done in a containment system.
-
Use tools and equipment that minimize dust generation.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Weighing and Solution Preparation
-
Don the appropriate PPE as outlined in section 3.2.
-
Perform all operations within a chemical fume hood or other containment device.
-
Place a weigh boat on a calibrated analytical balance.
-
Carefully transfer the required amount of this compound to the weigh boat using a spatula.
-
Record the weight.
-
To prepare a solution, place a stir bar in a suitable flask and add the desired solvent.
-
Slowly add the weighed powder to the solvent while stirring to prevent clumping and dust formation.
-
Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a complete transfer.
-
Seal the flask and continue stirring until the compound is fully dissolved.
Spill Response
-
Evacuate the immediate area of the spill.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, don appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully scoop the material into a labeled, sealable waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Considerations
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
Personal Protective Equipment (PPE) Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Spill Response Logic
Caption: Decision-making process for responding to a chemical spill.
References
Methodological & Application
protocol for synthesizing 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine in lab
Application Notes and Protocols for the Utilization of 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine as a versatile scaffold in modern drug discovery. The unique combination of a bioisosteric 1,2,4-triazole ring, a hydrogen-bonding aminogroup, and a polar methylsulfonyl moiety makes this scaffold an attractive starting point for the design of targeted therapies, particularly in the realm of kinase inhibition.
Introduction to the this compound Scaffold
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. The this compound scaffold integrates key structural features that can be exploited for potent and selective enzyme inhibition:
-
1,2,4-Triazole Core: This heterocyclic system is metabolically stable and capable of participating in various non-covalent interactions, such as hydrogen bonding and metal coordination. It often serves as a bioisostere for amide or ester groups.
-
5-Amino Group: The primary amine at the 5-position can act as a crucial hydrogen bond donor, interacting with key residues in the active sites of target proteins. It also provides a convenient handle for further chemical modification and library generation.
-
3-Methylsulfonyl Group: The methylsulfonyl substituent is a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of the molecule, such as solubility and cell permeability. This group can also engage in specific interactions with the target protein, contributing to binding affinity and selectivity.
Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets in oncology and other diseases. The this compound scaffold is particularly well-suited for the design of ATP-competitive kinase inhibitors. The amino-triazole moiety can mimic the hinge-binding motif of many known kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. The methylsulfonyl group can be directed towards the solvent-exposed region or interact with specific pockets within the ATP-binding site, contributing to potency and selectivity.
Below is a diagram illustrating the hypothetical binding mode of a this compound-based inhibitor within a generic kinase ATP-binding pocket.
Caption: Hypothetical binding of the scaffold in a kinase active site.
Synthetic Protocols
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for related 3-amino-1,2,4-triazoles and sulfonyl-containing heterocycles. The following protocol is a proposed synthetic pathway.
Protocol 1: Synthesis of this compound
This multi-step synthesis involves the construction of the 1,2,4-triazole ring followed by the introduction of the methylsulfonyl group.
Application Notes and Protocols for High-Throughput Screening of 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine Analogues as Carbonic Anhydrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine scaffold is a promising chemotype for the development of novel therapeutics. This class of compounds, featuring both a triazole ring and a sulfonamide-like methylsulfonyl group, has been identified as a potent inhibitor of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in a variety of physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.[1][2][3] In particular, the tumor-associated isoforms hCA IX and hCA XII are validated targets for anticancer drug development.[1][2]
These application notes provide detailed protocols for high-throughput screening (HTS) of this compound analogues to identify and characterize novel carbonic anhydrase inhibitors. Both biochemical and cell-based assay formats are described to enable a comprehensive evaluation of compound potency, selectivity, and cellular activity.
Data Presentation
Quantitative data from HTS and subsequent dose-response studies should be meticulously organized to facilitate structure-activity relationship (SAR) analysis. The following tables provide a template for presenting inhibition data for a hypothetical series of this compound analogues against key carbonic anhydrase isoforms.
Table 1: In Vitro Inhibition of Carbonic Anhydrase Isoforms by this compound Analogues
| Compound ID | R1 Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| MTA-001 | H | 850 ± 42 | 150 ± 11 | 15.2 ± 1.3 | 25.8 ± 2.1 |
| MTA-002 | 4-F-Ph | 720 ± 35 | 125 ± 9 | 9.8 ± 0.8 | 18.4 ± 1.5 |
| MTA-003 | 4-Cl-Ph | 680 ± 31 | 110 ± 8 | 8.1 ± 0.6 | 15.2 ± 1.1 |
| MTA-004 | 4-MeO-Ph | 910 ± 48 | 180 ± 15 | 22.5 ± 2.0 | 35.1 ± 2.9 |
| Acetazolamide | (Standard) | 250 ± 20 | 12 ± 1 | 25 ± 2 | 5.8 ± 0.5 |
Kᵢ values are presented as the mean ± standard deviation from at least three independent experiments.
Table 2: Cellular Activity of Lead Compounds in a Hypoxia-Induced Cancer Cell Line
| Compound ID | Cell Line | EC₅₀ (µM) for CA IX Inhibition | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/EC₅₀) |
| MTA-003 | HT-29 | 0.52 ± 0.04 | > 100 | > 192 |
| Acetazolamide | HT-29 | 2.5 ± 0.2 | > 100 | > 40 |
EC₅₀ and CC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Biochemical HTS Assay: Carbonic Anhydrase Esterase Activity
This primary HTS assay is based on the esterase activity of carbonic anhydrase, which can be conveniently monitored using a colorimetric substrate.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
Library of this compound analogues dissolved in DMSO
-
4-Nitrophenyl acetate (NPA) as substrate
-
Assay buffer: 10 mM Tris-HCl, pH 7.4
-
384-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Compound Plating: Dispense 50 nL of each compound from the library (typically at a concentration of 10 mM in DMSO) into the wells of a 384-well microplate. Include wells with DMSO only as a negative control and a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Enzyme Addition: Add 10 µL of a solution containing the recombinant hCA isoform to each well. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 15 minutes.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of a freshly prepared solution of 4-nitrophenyl acetate in assay buffer to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near the Kₘ for each isoform.
-
Kinetic Reading: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each compound relative to the DMSO control.
Cell-Based Assay: Hypoxia-Induced Extracellular Acidification
This secondary assay assesses the ability of compounds to inhibit the activity of tumor-associated carbonic anhydrases (hCA IX and XII) in a more physiologically relevant context.
Materials:
-
Human cancer cell line known to overexpress hCA IX under hypoxic conditions (e.g., HT-29, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
pH-sensitive fluorescent probe (e.g., BCECF-AM)
-
Hypoxia chamber (1% O₂)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well, black, clear-bottom microplates at an optimized density and allow them to adhere overnight.
-
Hypoxic Induction: Transfer the plates to a hypoxia chamber for 16-24 hours to induce the expression of hCA IX.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 1-2 hours under hypoxic conditions.
-
Probe Loading: Load the cells with a pH-sensitive fluorescent probe according to the manufacturer's instructions.
-
Measurement of Extracellular pH: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. A decrease in extracellular pH due to CA IX activity will result in a change in fluorescence.
-
Data Analysis: Normalize the fluorescence signal and calculate the EC₅₀ value for each compound from the dose-response curve.
Visualizations
Caption: High-throughput screening workflow for identifying carbonic anhydrase inhibitors.
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.
References
application of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine in agricultural research
Disclaimer: No specific information is publicly available for the agricultural application of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine. The following application notes and protocols are based on the well-documented activities of the broader class of 1,2,4-triazole derivatives, which are structurally related and widely used in agricultural research as herbicides and fungicides.
Application Notes
The 1,2,4-triazole heterocycle is a crucial pharmacophore in the development of agrochemicals.[1][2][3] Derivatives of 1,2,4-triazole are recognized for their broad-spectrum biological activities, including potent fungicidal and herbicidal properties.[2][4] Their agricultural significance stems from their ability to selectively interfere with vital biochemical pathways in fungi and plants.
Fungicidal Applications
1,2,4-triazole derivatives are among the most important classes of systemic fungicides used to control a wide range of fungal diseases in various crops.[5][6]
Mechanism of Action: The primary mode of action for triazole fungicides is the inhibition of sterol biosynthesis in fungi.[7][8] Specifically, they target and inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[8][9][10] Ergosterol is a vital component of fungal cell membranes, responsible for maintaining membrane integrity and function.[5][7] By disrupting ergosterol production, triazole fungicides lead to the accumulation of toxic sterol intermediates and compromise the fungal cell membrane, ultimately inhibiting fungal growth and causing cell death.[8][11][12] This targeted action provides high efficacy against a broad spectrum of phytopathogenic fungi, including those causing powdery mildews, rusts, and various leaf spot diseases.[8]
Herbicidal Applications
Certain 1,2,4-triazole derivatives exhibit significant herbicidal activity. The most prominent example is Amitrole (3-amino-1,2,4-triazole), a non-selective, systemic herbicide.[13][14]
Mechanism of Action: Amitrole is classified as a Group Q herbicide.[14] Its mode of action is multifaceted. A primary mechanism is the inhibition of carotenoid biosynthesis, which leads to the photo-destruction of chlorophyll, resulting in the characteristic white or bleached appearance of treated plants.[15] Additionally, amitrole is known to interfere with histidine biosynthesis by competitively inhibiting the enzyme imidazoleglycerol-phosphate dehydratase.[16] This inhibition can disrupt protein synthesis and other metabolic processes, contributing to its herbicidal effect. Triazole-based herbicides are used to control a wide range of annual and perennial broadleaf weeds and grasses in non-crop areas, as well as in specific agricultural settings like orchards and vineyards.[13]
Quantitative Data
The following tables summarize the biological activity of various 1,2,4-triazole derivatives as reported in agricultural research literature.
Table 1: Fungicidal Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | Inhibition Rate (%) @ Concentration (µg/mL) | Reference |
| 8d | Physalospora piricola | 10.808 | - | [17] |
| 8k | Physalospora piricola | 10.126 | - | [17] |
| 5a4 | Sclerotinia sclerotiorum | 1.59 | - | [18] |
| 5a4 | Physalospora piricola | 0.46 | - | [18] |
| 5a4 | Rhizoctonia solani | 0.27 | - | [18] |
| 5b2 | Sclerotinia sclerotiorum | 0.12 | - | [18] |
| 9n | Phomopsis sp. | 25.4 | - | [1] |
| 9o | Phomopsis sp. | 31.6 | - | [1] |
| 5g | Stemphylium lycopersici | - | 71.43 @ 500 | [2] |
| 5h | Stemphylium lycopersici | - | 85.12 @ 500 | [2] |
Table 2: Herbicidal Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Target Weed | Inhibition Rate (%) @ Concentration (mg/L) | Reference |
| 5c | Brassica napus (stalk) | >80 @ 100 | [19] |
| 5f | Brassica napus (root) | >80 @ 100 | [19] |
| 5g | Brassica napus (root) | >80 @ 100 | [19] |
| 6f | Lettuce & Bentgrass | 80 @ N/A | [4] |
| 6g | Lettuce & Bentgrass | 80 @ N/A | [4] |
| 5av | General Weeds | >90 @ 100 | [20] |
| 5aw | General Weeds | >90 @ 100 | [20] |
Experimental Protocols
Protocol 1: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones
This protocol describes a general method for synthesizing 1,2,4-triazole precursors which can be further modified.
Materials:
-
Appropriate carboxylic acid
-
Thiosemicarbazide
-
Sodium hydroxide (NaOH) solution (e.g., 5%)
-
Ethanol
-
Reflux apparatus
-
Magnetic stirrer and heat plate
Procedure:
-
Acylthiosemicarbazide Formation: A mixture of an appropriate acid (0.1 mol) and thiosemicarbazide (0.1 mol) is heated in an oil bath until the contents melt. The mixture is maintained at this temperature for several hours.
-
Cyclization: The resulting acylthiosemicarbazide is refluxed in an aqueous sodium hydroxide solution (e.g., 5% NaOH) for approximately 8 hours.[21] This promotes intramolecular cyclization to form the 1,2,4-triazole ring.
-
Purification: After cooling, the reaction mixture is filtered. The filtrate is then acidified (e.g., with dilute HCl) to precipitate the 4,5-disubstituted-1,2,4-triazole-3-thione product.
-
Recrystallization: The crude product is collected by filtration, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified compound.
-
Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as ¹H NMR, Mass Spectrometry, and elemental analysis.[2][21]
Protocol 2: In Vitro Antifungal Activity Assay (Agar Well Diffusion Method)
This protocol is used to evaluate the fungicidal activity of test compounds against various plant pathogenic fungi.[22]
Materials:
-
Potato Dextrose Agar (PDA) medium[22]
-
Sterile petri dishes (90 mm)
-
Cultures of test fungi (e.g., Sclerotinia sclerotiorum, Physalospora piricola)[17][18]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Commercial fungicide as a positive control (e.g., Difenoconazole, Carbendazim)[18]
-
Solvent (e.g., DMSO) as a negative control
-
Sterile cork borer (6-8 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize. Pour approximately 20 mL of the molten agar into each sterile petri dish and allow it to solidify.[22]
-
Fungal Inoculation: A spore suspension or a small mycelial plug of the test fungus is uniformly spread over the surface of the PDA plates.[22][23]
-
Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 8 mm diameter) in the agar.[22]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells. Also, add the positive and negative controls to separate wells on the same plate.[22]
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for 5-7 days, or until the fungal mycelium in the negative control plate has grown sufficiently.[22]
-
Data Collection: Measure the diameter of the inhibition zone (the clear area around the well where fungal growth is prevented) for each treatment.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(Dc - Dt) / Dc] × 100 Where Dc is the average diameter of the fungal colony in the negative control and Dt is the average diameter of the fungal colony in the treatment.[22] The EC50 value (the concentration that inhibits 50% of fungal growth) can be determined by testing a range of concentrations and performing a dose-response analysis.[1][18]
Protocol 3: Whole-Plant Herbicide Efficacy Assay (Post-emergence)
This protocol outlines a greenhouse bioassay to test the herbicidal efficacy of compounds on target weed species.[24][25]
Materials:
-
Seeds of target weed species (e.g., Brassica napus, Echinochloa crusgalli) and crop species (e.g., maize, wheat)[19][20]
-
Pots or trays filled with appropriate soil mix
-
Greenhouse with controlled temperature, humidity, and light conditions
-
Test compounds formulated for spraying (e.g., emulsifiable concentrate or wettable powder)
-
Commercial herbicide as a positive control
-
Blank formulation as a negative control
-
Precision bench sprayer[25]
Procedure:
-
Plant Cultivation: Sow seeds of the weed and crop species in pots or trays. Grow them in the greenhouse until they reach a specific growth stage (e.g., 2-4 leaf stage) suitable for herbicide application.[24]
-
Herbicide Preparation: Prepare spray solutions of the test compounds, positive control, and negative control at desired concentrations (e.g., corresponding to application rates of 50-100 g/ha).[20]
-
Herbicide Application: Treat the plants using a precision bench sprayer to ensure uniform application. The sprayer should be calibrated to deliver a specific volume (e.g., 200-400 L/ha).[25] Leave some plants untreated as a reference.
-
Post-Treatment Growth: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.[24]
-
Efficacy Assessment: After a set period (typically 2-3 weeks), assess the herbicidal effect.[25] Evaluate parameters such as:
-
Visual Injury: Score phytotoxicity on a scale (e.g., 0% = no effect, 100% = plant death).
-
Growth Inhibition: Measure the fresh or dry weight of the above-ground biomass and compare it to the untreated control.
-
-
Data Analysis: Calculate the percent inhibition for each treatment relative to the untreated control. Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) through dose-response studies.
Visualizations
Caption: Mechanism of action for 1,2,4-triazole fungicides.
Caption: Workflow for whole-plant herbicide efficacy screening.
Caption: Workflow for in vitro antifungal screening assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apsnet.org [apsnet.org]
- 12. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 13. Amitrole [sitem.herts.ac.uk]
- 14. 4farmers.com.au [4farmers.com.au]
- 15. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi [ppjonline.org]
- 24. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jove.com [jove.com]
Application Notes and Protocols for the Development of Antifungal Agents from 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine and its derivatives as potential antifungal agents. Due to the limited publicly available data on this specific compound, this document outlines a generalized workflow, leveraging established methodologies for the development of novel triazole-based antifungals.
Introduction and Rationale
The 1,2,4-triazole moiety is a critical pharmacophore in a significant class of antifungal drugs that function by inhibiting ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2][3] The presence of a methylsulfonyl group, a known bioisostere for other functional groups, and an amine substituent on the triazole ring of this compound suggests its potential for novel antifungal activity. The development of new antifungal agents is crucial to combat the rise of drug-resistant fungal infections.[4][5] This document provides the necessary protocols to synthesize, characterize, and evaluate the antifungal potential of derivatives of this lead compound.
Proposed Synthesis of Lead Compound Derivatives
A general synthetic strategy for creating a library of derivatives from this compound would involve modification of the amine group. A common approach is the formation of Schiff bases via condensation with various substituted aldehydes, followed by reduction or other chemical transformations.
Protocol 2.1: General Synthesis of Schiff Base Derivatives
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: Add a substituted aromatic or aliphatic aldehyde (1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate (Schiff base) can be collected by filtration.
-
Purification: Wash the precipitate with cold ethanol and recrystallize from a suitable solvent to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]
In Vitro Antifungal Susceptibility Testing
The initial screening of newly synthesized compounds involves determining their in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[2][8]
Protocol 3.1: Broth Microdilution Assay for MIC Determination
-
Fungal Strain Preparation: Culture the desired fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Inoculum Preparation: Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include positive controls (a known antifungal agent like fluconazole) and negative controls (drug-free wells).[8]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥80% reduction in turbidity) compared to the drug-free control.[2][8]
Data Presentation: In Vitro Antifungal Activity
Summarize the MIC values in a clear and structured table for easy comparison of the antifungal potency of the synthesized derivatives.
| Compound ID | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Lead Compound | ||||
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... |
Mechanism of Action Studies
Triazole antifungals are known to target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[4][10] Investigating the effect of novel compounds on ergosterol levels can provide insights into their mechanism of action.
Protocol 4.1: Ergosterol Biosynthesis Inhibition Assay
-
Fungal Culture: Grow the target fungal cells (e.g., Candida albicans) in a suitable broth medium to mid-log phase.
-
Compound Treatment: Expose the fungal cells to sub-inhibitory concentrations (e.g., 1/2 MIC or 1/4 MIC) of the test compounds for a defined period (e.g., 4-6 hours).
-
Sterol Extraction: Harvest the fungal cells by centrifugation, wash with sterile water, and saponify the cell pellet with alcoholic potassium hydroxide.
-
Non-saponifiable Lipid Extraction: Extract the non-saponifiable lipids (containing sterols) with n-heptane.
-
Analysis: Analyze the extracted sterols using gas chromatography-mass spectrometry (GC-MS) to identify and quantify ergosterol and any accumulated sterol intermediates. A decrease in ergosterol levels and an accumulation of lanosterol are indicative of CYP51 inhibition.[2]
Visualization: Antifungal Mechanism of Action
Caption: Proposed mechanism of action for triazole derivatives.
In Vivo Efficacy Studies
Promising compounds identified from in vitro screening should be evaluated for their efficacy in animal models of fungal infections. A murine model of systemic candidiasis is a commonly used and well-established model.[11][12]
Protocol 5.1: Murine Model of Systemic Candidiasis
-
Animal Model: Use immunocompromised mice (e.g., neutropenic mice) to establish a robust infection.
-
Infection: Infect the mice intravenously with a lethal dose of a virulent strain of Candida albicans.
-
Treatment: Administer the test compounds orally or intraperitoneally at various dosages (e.g., 1, 5, and 10 mg/kg) starting a few hours after infection and continuing for a defined period (e.g., 7 days). Include a vehicle control group and a positive control group (e.g., fluconazole).[3][11]
-
Monitoring: Monitor the survival of the mice daily for a period of 14-21 days.
-
Fungal Burden (Optional): At specific time points, a subset of mice from each group can be euthanized, and their kidneys and other organs harvested to determine the fungal burden (colony-forming units per gram of tissue).[11]
Data Presentation: In Vivo Efficacy
Present the survival data as a Kaplan-Meier survival curve and the fungal burden data in a bar chart for clear visualization and comparison.
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) | Fungal Burden in Kidneys (log CFU/g) |
| Vehicle Control | - | ||
| Lead Compound Derivative | 1 | ||
| 5 | |||
| 10 | |||
| Fluconazole | 5 |
Visualization: Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo antifungal efficacy testing.
Conclusion
The protocols and guidelines presented in this document provide a robust starting point for the systematic evaluation of this compound and its derivatives as potential novel antifungal agents. By following these established methodologies, researchers can effectively synthesize, characterize, and assess the in vitro and in vivo antifungal properties of these new chemical entities, paving the way for the development of next-generation antifungal therapies.
References
- 1. In vitro and in vivo antifungal activities of FX0685, a novel triazole antifungal agent with potent activity against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Antibacterial Screening of Novel 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 1,2,4-triazole derivatives and their subsequent evaluation as potential antibacterial agents. The following sections detail the synthetic procedures, methodologies for antibacterial screening, and a summary of activity data.
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with diverse mechanisms of action. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. This document outlines a systematic approach to synthesize a series of 1,2,4-triazole-based Schiff bases and evaluate their efficacy against clinically relevant bacterial strains.
Data Presentation
The antibacterial activity of newly synthesized 1,2,4-triazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative 1,2,4-triazole derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives Against Staphylococcus aureus
| Compound ID | Derivative | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 1a | 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | 0.16 | Ceftriaxone | 0.097 |
| 2b | Ofloxacin-triazole hybrid | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
| 3c | Clinafloxacin-triazole hybrid (4-fluorophenyl) | 0.25 | Clinafloxacin | 1 |
| 4d | Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | 2 | Amoxicillin | >32 |
| 5e | Hexyl triazolium derivative | 2 | Chloromycin | 1 |
Table 2: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives Against Escherichia coli
| Compound ID | Derivative | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 1a | 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | 0.039 | Ceftriaxone | - |
| 2b | Ofloxacin-triazole hybrid | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
| 3c | 2-methylpiperazine ciprofloxacin-triazole hybrid | 0.25 | Ciprofloxacin | 7.5 |
| 4d | Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | 8 | Amoxicillin | >32 |
| 5e | Hexyl triazolium derivative | 1 | Norfloxacin | 4 |
Experimental Protocols
Detailed methodologies for the synthesis of a model 1,2,4-triazole Schiff base and the subsequent antibacterial screening are provided below.
Protocol 1: Synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is a multi-step synthesis starting from methyl benzoate.
Step 1: Synthesis of Benzoic Acid Hydrazide
-
In a round-bottom flask, combine methyl benzoate (0.12 mol) and hydrazine hydrate (0.12 mol).
-
Reflux the mixture for 1 hour.
-
Add absolute ethanol (40 mL) and continue to reflux for an additional 3 hours.
-
Cool the reaction mixture to room temperature to allow for the crystallization of the product.
-
Filter the white crystals and recrystallize from ethanol.
Step 2: Synthesis of Potassium Dithiocarbazinate
-
Dissolve benzoic acid hydrazide (0.01 mol) and potassium hydroxide (0.015 mol) in absolute ethanol (12.5 mL).
-
Stir the mixture and add carbon disulfide (0.025 mol) dropwise.
-
Continue stirring for 16 hours at room temperature.
-
Add diethyl ether to precipitate the potassium salt.
-
Filter the precipitate and use it in the next step without further purification.
Step 3: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium dithiocarbazinate (0.02 mol) in water (40 mL).
-
Add hydrazine hydrate (0.04 mol) to the suspension.
-
Reflux the mixture until the evolution of hydrogen sulfide gas ceases (approximately 3-4 hours).
-
Cool the reaction mixture and dilute it with cold water (30 mL).
-
Acidify the solution with concentrated HCl to precipitate the product.
-
Filter the white precipitate and recrystallize from ethanol.[1][2][3][4]
Step 4: Synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (Schiff Base)
-
In a round-bottom flask, dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.001 mol) in ethanol.
-
Add benzaldehyde (0.001 mol) and a few drops of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.
-
Filter the solid product, wash with cold ethanol, and recrystallize from ethanol.[5][6][7][8]
Protocol 2: Antibacterial Screening - Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized 1,2,4-triazole derivatives.
1. Preparation of Materials:
-
Synthesized 1,2,4-triazole derivatives (stock solutions in DMSO).
-
Bacterial strains (Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Sterile saline (0.85% NaCl).
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow, potential mechanisms of action, and the logical progression of the research.
References
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. researchgate.net [researchgate.net]
- 5. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nepjol.info [nepjol.info]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine is a small molecule belonging to the triazole class of compounds. Triazole derivatives have been investigated for a wide range of biological activities, including potential anticancer effects.[1][2] Assessing the cytotoxic potential of this compound is a critical first step in the drug discovery and development process.[3][4] This document provides detailed protocols for in vitro cytotoxicity testing of this compound using common and well-established assays: the MTT assay for cell metabolic activity, the LDH assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay for determining the mode of cell death.
These assays provide quantitative data on how the compound affects cell viability, proliferation, and the mechanism of cell death (apoptosis vs. necrosis).[5][6] The protocols are designed to be clear and reproducible for researchers in various laboratory settings.
Data Presentation
The following tables summarize hypothetical quantitative data from the described cytotoxicity assays. These tables are for illustrative purposes to demonstrate how data can be structured for easy comparison.
Table 1: MTT Assay - Cell Viability of HeLa Cells after 48-hour Treatment
| Concentration of Compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 5 | 1.053 | 0.061 | 84.0 |
| 10 | 0.878 | 0.055 | 70.0 |
| 25 | 0.502 | 0.042 | 40.0 |
| 50 | 0.251 | 0.031 | 20.0 |
| 100 | 0.125 | 0.020 | 10.0 |
Table 2: LDH Release Assay - Cytotoxicity in A549 Cells after 48-hour Treatment
| Concentration of Compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.152 | 0.011 | 0.0 |
| 1 | 0.165 | 0.013 | 5.2 |
| 5 | 0.201 | 0.015 | 19.6 |
| 10 | 0.289 | 0.020 | 54.8 |
| 25 | 0.456 | 0.028 | 121.6 |
| 50 | 0.623 | 0.035 | 188.4 |
| 100 | 0.789 | 0.041 | 254.8 |
Table 3: Apoptosis Assay - Flow Cytometry Analysis of Jurkat Cells after 24-hour Treatment
| Concentration of Compound (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 10 | 85.6 | 8.3 | 4.2 | 1.9 |
| 25 | 60.1 | 25.4 | 10.3 | 4.2 |
| 50 | 35.8 | 45.2 | 15.1 | 3.9 |
Experimental Protocols
Herein are detailed methodologies for the key experiments cited.
Cell Culture and Maintenance
-
Cell Lines: HeLa (cervical cancer), A549 (lung cancer), or Jurkat (T-lymphocyte) cells are suitable for these assays.
-
Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM for HeLa and A549, RPMI-1640 for Jurkat) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).[8]
-
Working Solutions: Prepare serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).[9]
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8][12]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11][13]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which indicates a loss of plasma membrane integrity.[14][15]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment in a 96-well plate.[16]
-
Controls: Include the following controls:
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[16][17]
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16][18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the controls.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells.[19] Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[19]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the compound for the desired time.
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.[20]
-
Cell Washing: Wash the cells with cold PBS.[21]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[21]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20]
-
Data Interpretation:
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway Diagram
Caption: Potential cytotoxic signaling pathways.
References
- 1. 1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine () for sale [vulcanchem.com]
- 2. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. fitt-cdn.thron.com [fitt-cdn.thron.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. scispace.com [scispace.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes: Click Chemistry Applications of 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core, a primary amine, and a methylsulfonyl group. While direct applications of this specific molecule in click chemistry are not yet extensively documented in published literature, its structure presents significant potential for such applications. The primary amine serves as a versatile handle for the introduction of bioorthogonal functional groups, such as azides or alkynes, enabling its participation in click chemistry reactions. The methylsulfonyl group, being a strong electron-withdrawing group, may influence the reactivity and physicochemical properties of the molecule and its conjugates.
These application notes provide a hypothetical framework for utilizing this compound as a building block in drug discovery and chemical biology via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] The protocols outlined below are based on established chemical principles and are intended to serve as a guide for researchers to explore the potential of this compound.
Hypothetical Application: Synthesis of a Fluorescently Labeled Probe for Biological Imaging
A potential application of this compound is its use as a scaffold for the development of targeted molecular probes. By functionalizing the amine group with an alkyne, the molecule can be readily conjugated to an azide-containing fluorophore. The resulting fluorescent probe could then be used in cellular imaging studies to investigate the localization and interactions of a potential biological target. The triazole linkage formed through the click reaction is highly stable, making it suitable for biological applications.[2][4]
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized this compound Derivative
This protocol describes the functionalization of the primary amine of this compound with an alkyne group via amide bond formation with pent-4-ynoic acid.
Materials:
-
This compound
-
Pent-4-ynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and pent-4-ynoic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized derivative.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
This protocol details the conjugation of the alkyne-functionalized this compound derivative to an azide-containing fluorophore (e.g., Azide-Fluor 488).
Materials:
-
Alkyne-functionalized this compound derivative (from Protocol 1)
-
Azide-Fluor 488 (or other azide-containing molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to stabilize Cu(I))
-
tert-Butanol
-
Deionized water
-
Sephadex G-25 or equivalent for purification
Procedure:
-
Dissolve the alkyne-functionalized triazole derivative (1.0 eq) and the azide-fluorophore (1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water. If using, add TBTA (0.1 eq) to the copper sulfate solution and vortex to dissolve.
-
Add the copper sulfate solution (with or without TBTA) to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, protected from light.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the fluorescently labeled conjugate by size-exclusion chromatography (e.g., Sephadex G-25) to remove excess reagents and copper catalyst.
Data Presentation
The following table presents hypothetical data for the proposed synthetic route. These values are based on typical yields and conditions for similar reactions reported in the literature and should be optimized for this specific system.
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Alkyne Functionalization | This compound, Pent-4-ynoic acid | DMF | 25 | 16 | 75-85 |
| CuAAC Conjugation | Alkyne-functionalized triazole, Azide-Fluor 488 | t-BuOH/H₂O (1:1) | 25 | 6 | 80-95 |
Visualizations
Below are diagrams illustrating the proposed experimental workflow and a hypothetical signaling pathway that could be studied using the synthesized fluorescent probe.
Caption: Experimental workflow for the synthesis of a fluorescent probe.
References
Application Notes and Protocols for the Scalable Synthesis of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine is a key building block in medicinal chemistry, frequently utilized in the development of various therapeutic agents. Its synthesis on a laboratory and pilot-plant scale requires robust and reproducible methodologies. These application notes provide a detailed two-stage process for the scalable synthesis of this compound, commencing with the formation of the precursor 3-amino-5-methylthio-1H-1,2,4-triazole, followed by its oxidation to the target molecule. The protocols are designed to be clear, concise, and scalable for researchers in drug development.
Overall Synthetic Pathway
The synthesis is a three-step process starting from aminoguanidine bicarbonate. The first step is the formation of 3-amino-5-mercapto-1,2,4-triazole. This is followed by methylation of the thiol group to yield 3-amino-5-(methylthio)-1H-1,2,4-triazole. The final step is the oxidation of the methylthio group to the desired methylsulfonyl group.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
Welcome to the technical support center for the synthesis of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Route A: Oxidation of a Thio-Precursor. This is a common and often high-yielding approach. It involves the synthesis of a 3-methylthio- or 3-mercapto-1H-1,2,4-triazol-5-amine intermediate, followed by oxidation of the sulfur atom to the sulfone.
-
Route B: Cyclization of a Sulfonyl-Precursor. This method involves reacting a precursor already containing the methylsulfonyl group, such as a methylsulfonyl-substituted carboxylic acid or its derivative, with aminoguanidine to form the triazole ring.
Q2: Which synthetic route is generally recommended for higher yield?
A2: Route A, the oxidation of a 3-methylthio-1H-1,2,4-triazol-5-amine precursor, is often preferred. The synthesis of the methylthio intermediate is typically straightforward, and the subsequent oxidation to the sulfone can be a high-yielding and clean reaction if appropriate conditions are chosen.
Q3: What are the common starting materials for the synthesis?
A3:
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For Route A (Oxidation):
-
3-Amino-5-methylthio-1H-1,2,4-triazole is a key intermediate. This can be synthesized from aminoguanidine and a thiomethyl-containing reagent.
-
Oxidizing agents such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA) are required.
-
-
For Route B (Cyclization):
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Aminoguanidine salt (e.g., hydrochloride or bicarbonate).
-
A C2 synthon containing a methylsulfonyl group, such as methylsulfonylacetic acid or its ester derivative.
-
Q4: What are the critical parameters to control for optimizing the reaction yield?
A4: Key parameters to optimize include:
-
Molar ratio of reactants: Ensuring the correct stoichiometry is crucial, especially in the cyclization step.
-
Reaction temperature: Temperature control is vital to prevent side reactions and decomposition.
-
Reaction time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
-
Choice of solvent and catalyst: The polarity of the solvent and the nature of the catalyst can significantly influence reaction rates and yields.
Q5: What are potential side products in this synthesis?
A5: Potential side products can include:
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Incomplete oxidation, leading to the presence of the corresponding sulfoxide.
-
Over-oxidation or degradation of the triazole ring under harsh oxidation conditions.
-
Incomplete cyclization in Route B, leaving acyclic intermediates.
-
Formation of isomeric triazole structures.
Q6: What are the recommended purification methods for the final product?
A6: The final product, this compound, is typically a solid. The most common purification methods are:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, acetonitrile) is often effective for removing impurities.
-
Column chromatography: Silica gel chromatography can be employed for more challenging purifications to separate the desired product from closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield in Oxidation Step (Route A) | Ineffective oxidizing agent. | Ensure the oxidizing agent (e.g., H₂O₂) is fresh and of the correct concentration. Consider using a more potent oxidant like m-CPBA if necessary. |
| Inappropriate reaction temperature. | Optimize the reaction temperature. Some oxidations require cooling to control exothermicity, while others may need gentle heating to proceed. | |
| Catalyst deactivation (if applicable). | If using a catalyst like sodium tungstate, ensure it has not been poisoned by impurities. Use the recommended catalyst loading. | |
| Incomplete Reaction in Cyclization Step (Route B) | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or temperature incrementally. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][2] |
| Inappropriate solvent. | The choice of solvent can be critical. Polar aprotic solvents like DMF or DMSO are often used for such cyclizations. A solvent screen may be necessary. | |
| Incorrect pH. | The cyclization of aminoguanidine with carboxylic acid derivatives is often acid-catalyzed. Ensure the appropriate acidic conditions are met. | |
| Formation of Multiple Products (Impurity Issues) | Side reactions due to excessive temperature. | Maintain strict temperature control throughout the reaction. Use a temperature-controlled reaction setup. |
| Non-selective oxidation. | Use a milder oxidizing agent or control the stoichiometry of the oxidant to minimize over-oxidation. The formation of the sulfoxide can sometimes be an intermediate. | |
| Isomer formation. | The choice of base and solvent can influence the regioselectivity of triazole formation. A screen of reaction conditions may be necessary to favor the desired isomer. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After the reaction, consider removing the solvent under reduced pressure and then triturating the residue with a non-solvent to induce precipitation. |
| Oily product instead of solid. | The product may be impure. Attempt purification by column chromatography. If the product is indeed an oil at room temperature, ensure it is the correct compound by analytical methods (NMR, MS). | |
| Product co-precipitates with salts. | If an acid or base is used, ensure proper work-up to remove inorganic salts before crystallization. This may involve washing with water or brine. |
Experimental Protocols
Route A: Oxidation of 3-Amino-5-methylthio-1H-1,2,4-triazole
This two-step protocol is based on the synthesis of the methylthio precursor followed by its oxidation.
Step 1: Synthesis of 3-Amino-5-methylthio-1H-1,2,4-triazole
This procedure is adapted from the general synthesis of 3-amino-5-substituted-1,2,4-triazoles.
-
Materials and Reagents:
-
Thiosemicarbazide
-
Methyl iodide
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide
-
-
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide in ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide solution and stir until a clear solution is obtained.
-
Cool the mixture in an ice bath and add methyl iodide dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours until the formation of S-methylisothiosemicarbazide hydroiodide is complete (monitor by TLC).
-
To the resulting intermediate, add hydrazine hydrate and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 3-amino-5-methylthio-1H-1,2,4-triazole.
-
Step 2: Oxidation to this compound
This procedure is based on general methods for the oxidation of sulfides to sulfones.
-
Materials and Reagents:
-
3-Amino-5-methylthio-1H-1,2,4-triazole
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate (catalyst, optional)
-
-
Procedure:
-
Suspend 3-amino-5-methylthio-1H-1,2,4-triazole in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of sodium tungstate (optional, but can improve reaction efficiency).
-
Heat the mixture to 50-60 °C.
-
Slowly add an excess of 30% hydrogen peroxide solution dropwise, maintaining the temperature below 70 °C.
-
After the addition is complete, stir the reaction mixture at 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product should precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
-
Route B: Cyclization of Methylsulfonylacetic Acid with Aminoguanidine
This protocol is based on the general condensation reaction between a carboxylic acid and aminoguanidine.
-
Materials and Reagents:
-
Methylsulfonylacetic acid
-
Aminoguanidine hydrochloride
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as a condensing agent/solvent.
-
Sodium bicarbonate solution
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, mix methylsulfonylacetic acid and aminoguanidine hydrochloride.
-
Slowly add the condensing agent (e.g., POCl₃ or PPA) while cooling the flask in an ice bath.
-
After the addition, heat the reaction mixture to 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product should precipitate.
-
Filter the crude solid, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent such as ethanol.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Oxidation (Route A, Step 2)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Oxidizing Agent | H₂O₂ / Acetic Acid | H₂O₂ / Acetic Acid / Na₂WO₄ | m-CPBA |
| Temperature (°C) | 60-70 | 50-60 | 0 to RT |
| Reaction Time (h) | 3-6 | 2-4 | 2-5 |
| Typical Yield | Moderate | Good to High | High |
| Notes | Exothermic, requires careful addition of H₂O₂. | Catalytic amount of Na₂WO₄ can accelerate the reaction. | m-CPBA is a highly efficient but more expensive oxidant. |
Table 2: Comparison of Reaction Conditions for Cyclization (Route B)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Condensing Agent | POCl₃ | Polyphosphoric Acid (PPA) | Microwave Irradiation |
| Temperature (°C) | 100-110 | 120-140 | 150-180 |
| Reaction Time (h) | 2-4 | 3-5 | 0.25-0.5 |
| Typical Yield | Moderate to Good | Moderate to Good | Good |
| Notes | POCl₃ is a strong dehydrating agent and must be handled with care. | PPA acts as both solvent and catalyst. Work-up can be challenging. | Microwave can significantly reduce reaction times and improve yields.[1][2] |
Visualizations
Caption: Workflow for the synthesis of this compound via Route A.
Caption: Workflow for the synthesis of this compound via Route B.
Caption: Troubleshooting logic for addressing low yield issues in the synthesis.
References
Technical Support Center: Purification of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine.
Physicochemical Properties
A summary of the available and estimated physicochemical properties of this compound is provided below. This data is crucial for developing effective purification strategies.
| Property | Value | Source/Comment |
| Molecular Formula | C₃H₆N₄O₂S | Calculated |
| Molecular Weight | 162.17 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Based on similar triazole derivatives |
| Melting Point | Estimated: 130-140 °C | Based on the analog 3-amino-5-methylthio-1H-1,2,4-triazole (m.p. 130-133 °C)[1][2]. The sulfonyl group may slightly increase the melting point. |
| Solubility | Expected to be soluble in polar solvents (water, methanol, ethanol) and have limited solubility in non-polar organic solvents. | The parent compound, 3-amino-1,2,4-triazole, is soluble in water[3]. The highly polar methylsulfonyl group will likely enhance solubility in polar solvents. |
| pKa | Not available | The triazole ring and amino group suggest both acidic and basic properties. |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My yield is very low after recrystallization. What are the likely causes and how can I improve it?
Answer:
Low recovery is a common challenge with highly polar compounds like this compound. The primary reasons are often related to solvent choice and experimental technique.
-
High Solubility in the Recrystallization Solvent: Your compound may be too soluble in the chosen solvent, even at low temperatures, causing a significant amount to remain in the mother liquor.
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product is a frequent cause of low yield.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recrystallization yield.
Question 2: My compound is still impure after recrystallization, showing persistent side-products. What should I do?
Answer:
Persistent impurities often have similar polarity and solubility profiles to the target compound, making separation by recrystallization challenging.
-
Co-crystallization of Impurities: If the cooling process is too rapid, impurities can be trapped within the crystal lattice of your product.
-
Similar Solubility Profiles: Starting materials or byproducts from the synthesis may have very similar physicochemical properties to your desired compound.
-
Possible Isomerization: While less common for this specific structure, related sulfonyl triazoles have been reported to isomerize on silica gel.
Recommended Actions:
-
Slow Down Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize the formation of pure crystals.
-
Consider a Different Purification Technique: If recrystallization is ineffective, column chromatography may be necessary. Given the high polarity of the compound, consider using a more polar stationary phase (like alumina) or employing reverse-phase chromatography.
-
Characterize Impurities: If possible, use techniques like LC-MS or NMR to identify the persistent impurities. This can provide clues about their origin and how to best remove them or prevent their formation in the first place.
Question 3: I am having difficulty purifying my compound using silica gel column chromatography. What are the potential issues?
Answer:
Standard silica gel chromatography can be problematic for highly polar and potentially acidic compounds like this compound.
-
Poor Elution (Streaking/Tailing): The compound may be interacting too strongly with the acidic silica gel, leading to broad peaks and poor separation.
-
Compound Degradation/Isomerization: Some sulfonyl-substituted triazoles are known to be unstable on silica gel, potentially leading to isomerization or degradation.
Troubleshooting Column Chromatography:
Caption: Troubleshooting guide for column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 3-amino-5-mercapto-1,2,4-triazole or its oxidized disulfide form, and byproducts from the oxidation and methylation steps. Over-oxidation or side reactions involving the amino group are also possible.
Q2: Is this compound stable to heat and pH changes?
A2: While specific stability data is unavailable, sulfonyl-containing heterocyclic compounds can be susceptible to degradation under harsh acidic or basic conditions, and at high temperatures. It is advisable to use mild purification conditions where possible.
Q3: What is a good starting point for developing a recrystallization protocol?
A3: Given its expected high polarity, a good starting point would be to attempt recrystallization from water or a short-chain alcohol like ethanol or methanol. A co-solvent system, such as ethanol/water or methanol/diethyl ether, where the compound is dissolved in a minimal amount of the hot, more polar solvent and the less polar anti-solvent is added dropwise, is a highly recommended strategy.
Experimental Protocols
Recrystallization using a Co-solvent System (Ethanol/Water)
This protocol is a general guideline and may require optimization based on the specific impurities present and the scale of the purification.
Experimental Workflow:
Caption: Workflow for co-solvent recrystallization.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of boiling or near-boiling ethanol to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification and Cooling: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Check the purity of the recrystallized product by measuring its melting point and comparing it to the expected value. A sharp melting point close to the literature or expected value indicates high purity.
References
Technical Support Center: Overcoming Solubility Challenges of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is the likely cause and what are my initial steps?
A1: This is a common issue for compounds with low aqueous solubility. The precipitation is likely due to the compound being forced out of the DMSO solution and into the aqueous environment where it is less soluble. The initial steps to troubleshoot this are:
-
Assess DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and not exceeding 2%, to minimize solvent-induced artifacts and toxicity.[1][2] If the concentration is high, you may need to prepare a more concentrated stock solution.
-
Gentle Mixing and Temperature Control: When diluting, add the DMSO stock to the aqueous buffer dropwise while gently vortexing. Sometimes, warming the aqueous buffer slightly can help, but be mindful of the temperature stability of your compound and assay components.
-
Kinetic vs. Thermodynamic Solubility: Understand that what you are observing is likely related to the kinetic solubility of the compound, which is relevant for the short duration of many biological assays.[3] Strategies to improve this apparent solubility are often sufficient.
Q2: I have minimized the DMSO concentration, but my compound still precipitates. What are the next steps to improve solubility?
A2: If simple dilution adjustments are insufficient, a systematic approach to enhancing solubility is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins. It is crucial to first determine the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects.[1]
Q3: What are some suitable co-solvents for this compound, and how do I use them?
A3: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4] For a compound like this compound, which has a polar triazole core but a more nonpolar methylsulfonyl group, a water-miscible organic co-solvent can be effective.
-
Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used in biological assays.[1][4]
-
Methodology: Prepare a stock solution of your compound in the chosen co-solvent or a mixture of DMSO and the co-solvent. Then, dilute this stock into your assay buffer. Always run a vehicle control with the same concentration of the co-solvent to ensure it does not interfere with your assay.
Q4: Can surfactants or cyclodextrins be used to solubilize my compound for cell-based assays?
A4: Yes, both can be effective, but with important considerations for cell-based assays.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1] However, their concentration must be kept below the critical micelle concentration (CMC) and at a level that does not cause cell lysis.[2]
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in water.[1] HP-β-CD is often used due to its improved solubility and low toxicity.[1]
Q5: Would adjusting the pH of my assay buffer help with the solubility of this compound?
A5: Adjusting the pH is a common strategy for ionizable compounds.[4] The 1,2,4-triazole ring has both acidic and basic properties. The amino group provides a basic center. While the methylsulfonyl group is electron-withdrawing, the overall molecule may have a pKa that allows for salt formation at certain pH values. Experimenting with a pH range that is compatible with your assay system could be beneficial. However, this technique is generally more effective for distinctly acidic or basic compounds.[1]
Troubleshooting Guides
Problem: Compound Precipitation in Aqueous Buffer
This guide provides a step-by-step approach to resolving precipitation issues with this compound.
Experimental Workflow for Solubility Enhancement
Caption: A stepwise workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution with a Co-solvent
-
Objective: To prepare a 10 mM stock solution of this compound using a co-solvent.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (or Propylene Glycol, PEG 400)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of the compound to prepare a 10 mM stock solution.
-
Dissolve the compound in a 1:1 (v/v) mixture of DMSO and the chosen co-solvent (e.g., ethanol).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Centrifuge the stock solution at high speed for 5 minutes to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a new sterile tube.
-
When preparing working solutions, dilute this stock directly into the assay medium.
-
Crucially, prepare a vehicle control containing the same final concentration of the DMSO/co-solvent mixture as in your experimental samples.
-
Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To prepare a formulation of this compound with HP-β-CD to enhance aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or assay buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or your assay buffer. A common starting concentration is 10% (w/v).
-
Slowly add the powdered compound to the HP-β-CD solution while stirring.
-
Continue stirring at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The time required will depend on the compound.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Use this solubilized formulation for your assays, and use the HP-β-CD solution as the vehicle control.
-
Data Presentation
Table 1: Comparison of Solubilizing Agents
| Solubilizing Agent | Starting Concentration Range | Advantages | Disadvantages |
| Co-solvents | |||
| Ethanol | 1-5% (v/v) | Simple to use, effective for moderately hydrophobic compounds. | Can affect enzyme activity and cell viability at higher concentrations. |
| Propylene Glycol | 1-10% (v/v) | Low toxicity, good solubilizing power. | Can increase the viscosity of the solution. |
| PEG 400 | 1-20% (v/v) | Low toxicity, widely used in formulations. | May not be as effective for highly crystalline compounds. |
| Surfactants | |||
| Tween 80 | 0.01-0.1% (v/v) | Forms micelles to solubilize compounds, low toxicity at low concentrations.[1] | Can interfere with some assays and cause cell lysis at higher concentrations.[2] |
| Cyclodextrins | |||
| HP-β-CD | 1-10% (w/v) | Forms inclusion complexes, generally low toxicity.[1] | Can be expensive, may not be effective for all compound structures. |
Note: The optimal concentration of each agent must be determined empirically for your specific compound and assay system.
Signaling Pathways and Logical Relationships
In the context of overcoming solubility issues, the primary "pathway" is a logical decision-making process rather than a biological signaling cascade. The following diagram illustrates the logical relationship between the problem and the potential solutions.
Logical Flow for Addressing Solubility
Caption: Decision tree for selecting a solubility enhancement strategy.
References
Technical Support Center: Optimizing N-Alkylation of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of alkylation on this compound?
The this compound molecule presents multiple potential nucleophilic sites for N-alkylation. These include the three nitrogen atoms of the triazole ring (N1, N2, and N4) and the exocyclic amino group. The strong electron-withdrawing nature of the methylsulfonyl group at the C3 position and the electron-donating amino group at the C5 position will influence the regioselectivity of the reaction.
Q2: Which nitrogen on the triazole ring is the most likely to be alkylated?
The regioselectivity of N-alkylation on substituted 1,2,4-triazoles is complex and depends on a combination of electronic and steric factors, as well as the reaction conditions. In related S-protected 1,2,4-triazoles, alkylation has been observed at both the N1 and N2 positions, with N2 alkylated isomers sometimes being preferentially formed.[1][2] For some 1,2,3-triazoles, N1 alkylation is the kinetically favored pathway, while the N2-substituted product is thermodynamically more stable. The bulky methylsulfonyl group may sterically hinder alkylation at the adjacent N2 and N4 positions, potentially favoring the N1 position. However, electronic effects also play a crucial role and may favor other positions. It is highly recommended to perform thorough characterization (e.g., using 2D NMR techniques) to determine the exact structure of the obtained regioisomers.
Q3: Can the exocyclic amino group be alkylated?
Yes, there is a possibility of alkylation at the exocyclic amino group, which could lead to a mixture of products and reduce the yield of the desired N-alkylated triazole. The nucleophilicity of the exocyclic amine can compete with the ring nitrogens. To minimize this side reaction, careful control of the reaction stoichiometry is recommended. Using a slight excess of the triazole starting material relative to the alkylating agent can favor alkylation on the more acidic triazole nitrogen.
Q4: How can I separate the different regioisomers?
Separation of N-alkylated triazole isomers can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method for purification. A careful selection of the eluent system, often involving a gradient elution, may be necessary to achieve good separation. High-performance liquid chromatography (HPLC) can be employed for more difficult separations.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Base Strength | The triazole N-H is acidic and requires a sufficiently strong base for deprotonation. If using a weak base like K₂CO₃ yields poor results, consider stronger bases such as NaH, KHMDS, or DBU. |
| Poor Solubility | The triazole salt must be soluble in the reaction solvent for the alkylation to proceed efficiently. If solubility is an issue in solvents like acetone or acetonitrile, switch to more polar aprotic solvents like DMF or DMSO. |
| Low Reaction Temperature | N-alkylation reactions often require heating to achieve a reasonable rate. If the reaction is slow at room temperature, consider increasing the temperature. Microwave irradiation can also be a valuable tool to accelerate the reaction. |
| Presence of Moisture | Water can hydrolyze the alkylating agent and interfere with the reaction. Ensure that anhydrous solvents and dry glassware are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. |
| Degraded Reactants | Verify the purity and integrity of the this compound and the alkylating agent. |
Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions | The choice of base, solvent, and temperature can significantly influence the ratio of N-alkylated isomers. A systematic screening of these parameters is recommended to optimize for the desired regioisomer. |
| Nature of the Alkylating Agent | Steric hindrance on the alkylating agent can affect which nitrogen atom is preferentially alkylated. Less sterically demanding alkylating agents may exhibit different regioselectivity. |
| Thermodynamic vs. Kinetic Control | The initially formed product (kinetic product) may not be the most stable isomer. Allowing the reaction to proceed for a longer time or at a higher temperature may favor the formation of the thermodynamically more stable product. |
Experimental Protocols
General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF, THF, or acetonitrile), add a suitable base (1.1-1.5 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to allow for deprotonation.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product(s).
Table of Reaction Conditions for Optimization
| Parameter | Conditions to Screen |
| Base | K₂CO₃, Cs₂CO₃, DBU, NaH |
| Solvent | Acetonitrile, THF, DMF, DMSO |
| Temperature | Room Temperature, 60 °C, 80 °C, Reflux |
| Alkylating Agent | Alkyl halides (I > Br > Cl), Alkyl tosylates |
Visualizations
Caption: General reaction pathway for the N-alkylation.
Caption: Troubleshooting workflow for low product yield.
Caption: Key parameter relationships in N-alkylation.
References
troubleshooting unexpected side products in triazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with unexpected side products during triazole synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during triazole synthesis, their probable causes, and recommended solutions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne. What is happening and how can I prevent it?
Answer: This is a classic case of oxidative homocoupling of terminal alkynes, also known as Glaser coupling, which is a prevalent side reaction in CuAAC.[1][2] This reaction is promoted by the presence of oxygen and copper(II) ions, leading to the formation of a diyne byproduct.[1]
Troubleshooting Steps:
-
Maintain Anaerobic Conditions: It is crucial to degas your solvents and run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the presence of oxygen.[1]
-
Use a Reducing Agent: The addition of a sufficient amount of a reducing agent, like sodium ascorbate, helps to keep the copper in its active Cu(I) oxidation state and prevents the formation of Cu(II) which catalyzes the homocoupling.[1][3]
-
Utilize Copper-Stabilizing Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the copper(I) catalyst from oxidation and accelerate the desired cycloaddition.[1]
Question 2: My reaction is sluggish, and upon analysis, I see degradation of my starting materials, especially when working with biomolecules. What could be the cause?
Answer: The copper/ascorbate system used in CuAAC can generate reactive oxygen species (ROS), which can lead to the degradation of sensitive substrates.[1] This is particularly problematic in bioconjugation reactions where amino acid residues like histidine and arginine are susceptible to oxidation.[1]
Troubleshooting Steps:
-
Lower Reaction Temperature: Reducing the reaction temperature can help to minimize the generation of ROS.[1]
-
Use Copper-Stabilizing Ligands: Ligands like THPTA and TBTA can reduce the generation of ROS.[1]
-
Optimize pH: For reactions involving biomolecules, maintaining an optimal pH can be critical to prevent degradation.
Question 3: I am getting a complex mixture of products, and NMR analysis is difficult due to broad or missing signals for the triazole protons and carbons. What is the issue?
Answer: Traces of paramagnetic copper(II) ions in your purified product can cause significant broadening or even disappearance of NMR signals, particularly for the triazole ring protons and carbons.[4][5] This effect can be selective and may lead to incorrect structural assignments.[4][5]
Troubleshooting Steps:
-
Thorough Purification: Employ rigorous purification methods to remove all traces of copper. This can include washing with a chelating agent like EDTA during the workup.
-
Low-Temperature NMR: Recording NMR spectra at low temperatures (e.g., -40 to -60 °C) can sometimes sharpen the signals and allow for the detection of previously missing peaks.[5]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Question 4: I am performing a RuAAC reaction to obtain a 1,5-disubstituted triazole, but I am observing low yields and the formation of byproducts, especially with aryl azides. How can I improve this?
Answer: The reaction of alkynes with aryl azides in RuAAC can sometimes be problematic, leading to low yields and byproduct formation.[6] The choice of catalyst and reaction conditions is critical for success.
Troubleshooting Steps:
-
Catalyst Selection: While CpRuCl(PPh₃)₂ is a commonly used catalyst, pentamethylcyclopentadienyl ruthenium(II) chloride tetramer ([CpRuCl]₄) in dimethylformamide (DMF) has been shown to be more effective for the reaction of aryl azides.[6]
-
Microwave Irradiation: The use of microwave irradiation can lead to higher yields, cleaner reaction profiles, and significantly shorter reaction times.[6]
General Triazole Synthesis
Question 5: In my synthesis of 1,2,4-triazoles from hydrazides, I am consistently isolating a 1,3,4-oxadiazole side product. How can I favor the formation of the desired triazole?
Answer: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway in the synthesis of 1,2,4-triazoles, particularly when using hydrazides as starting materials.[7]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions, as the presence of water can promote the formation of the oxadiazole.[7]
-
Lower Reaction Temperature: Lowering the reaction temperature can help to favor the kinetic product, which is often the desired triazole.[7]
-
Choice of Acylating Agent: The nature of the acylating agent used can influence the reaction pathway. Experimenting with different acylating agents may be necessary.[7]
Question 6: My 1,2,4-triazole product is a mixture of N-1 and N-4 alkylated isomers. How can I control the regioselectivity?
Answer: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to a mixture of regioisomers. The regioselectivity is influenced by several factors.[7]
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity of the alkylation.
-
Reaction Conditions: The electrophile, base, and solvent all play a role in determining the isomeric ratio. Systematic optimization of these parameters is recommended.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for RuAAC with Aryl Azides
| Catalyst | Solvent | Temperature (°C) | Time | Conversion (%) |
| CpRuCl(PPh₃)₂ | Tetrahydrofuran | 65 | 30 min | 90 |
| [CpRuCl]₄ | Dimethylformamide | Room Temp. | 15 min | >95 |
Data adapted from a study on the catalytic activity of different ruthenium complexes.[6]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the alkyne (1.0 eq) and the azide (1.0 eq) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O), add sodium ascorbate (0.1-0.2 eq) from a freshly prepared aqueous solution.
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) from a freshly prepared aqueous solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Triazoles by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the column.[2]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2] The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.[2]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified triazole.[2]
Visualizations
Caption: Troubleshooting workflow for common issues in triazole synthesis.
Caption: Key pathways in CuAAC: desired reaction vs. side reaction.
References
Technical Support Center: Stability Issues of the Methylsulfonyl Group During Reactions
Welcome to the technical support center for navigating the stability of the methylsulfonyl group in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the methylsulfonyl group in general?
A1: The methylsulfonyl (Ms) group is generally considered a robust and stable functional group under a wide range of reaction conditions, including both acidic and basic environments.[1] Its stability makes it a reliable component in multi-step syntheses. However, its stability is not absolute and can be influenced by factors such as strong nucleophiles, high temperatures, and specific reagents.
Q2: When is the methylsulfonyl group used as a protecting group?
A2: The methylsulfonyl group is an effective protecting group for amines, forming stable sulfonamides. This protection reduces the nucleophilicity and basicity of the amine.[1] It is also used to protect electron-rich phenols from oxidation due to its electron-withdrawing nature.[1] However, it is less commonly used for protecting aliphatic alcohols because sulfonylation makes the hydroxyl group a better leaving group, promoting substitution or elimination reactions.[1]
Q3: Can the methylsulfonyl group act as a leaving group?
A3: Yes, the methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution and elimination reactions. This is because the negative charge on the departing oxygen is stabilized by resonance across the sulfonyl group.
Q4: What are the key stability considerations for the methylsulfonyl group in a Julia-Kocienski olefination?
A4: In the Julia-Kocienski olefination, a methylsulfonyl group is part of the sulfone reagent. The stability of the sulfone carbanion intermediate is crucial for the reaction's success. A common side reaction to be aware of is the self-condensation of the sulfone, where the carbanion attacks another molecule of the starting sulfone instead of the desired aldehyde or ketone.[2] Performing the reaction under "Barbier-like conditions," where the base is added slowly to a mixture of the sulfone and the carbonyl compound, can minimize this side reaction.[2]
Troubleshooting Guides
Issue 1: Unexpected Cleavage of the Methylsulfonyl Group
Q: My methylsulfonyl group is being cleaved under what I thought were stable conditions. What could be the cause and how can I prevent it?
A: Unexpected cleavage can occur under several conditions. Here’s a troubleshooting guide:
-
Strong Nucleophiles: Strong nucleophiles can displace the methylsulfonyl group, especially at elevated temperatures.
-
Solution: If possible, use a less nucleophilic reagent or perform the reaction at a lower temperature.
-
-
Strongly Basic Conditions: While generally stable, prolonged exposure to strong bases at high temperatures can lead to decomposition.
-
Solution: Reduce the reaction temperature and time. If a strong base is required, consider using a non-nucleophilic base.
-
-
Reductive Conditions: Certain reducing agents, particularly those involving single-electron transfer (SET) like samarium iodide (SmI₂) or magnesium in methanol (Mg/MeOH), can cleave sulfonamides.[1]
-
Solution: If the methylsulfonyl group needs to be retained, choose a different reducing agent that is compatible with sulfonamides.
-
Issue 2: Difficulty in Deprotecting a Methanesulfonamide
Q: I am unable to remove the methylsulfonyl protecting group from my amine. What can I do?
A: Deprotection of methanesulfonamides can be challenging due to their stability. Here are some approaches:
-
Reductive Cleavage: This is a common and effective method.
-
Acidic Cleavage: Harsh acidic conditions can cleave sulfonamides, but this may not be suitable for acid-labile substrates.
-
Conditions: Refluxing with concentrated HCl or HBr, or heating with concentrated H₂SO₄ have been used.[4]
-
-
Insufficient Reagent or Reaction Time: Ensure you are using a sufficient excess of the deprotecting agent and allowing the reaction to proceed for an adequate amount of time. Monitor the reaction progress by TLC or LC-MS.[1]
Issue 3: Side Reactions Involving the Methylsulfonyl Group
Q: I am observing unexpected side products in my reaction involving a methylsulfonyl group. What are common side reactions?
A: Besides cleavage, the methylsulfonyl group can participate in other reactions:
-
α-Proton Acidity: The protons on the carbon adjacent to the sulfonyl group are acidic and can be removed by a base to form a carbanion. This can lead to alkylation, condensation, or elimination reactions at the α-position.
-
Elimination: If there is a suitable leaving group in the β-position, base-mediated elimination can occur to form an alkene (Ramberg–Bäcklund reaction).[5]
-
Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures, sulfonamides can undergo hydrolysis.[6]
Issue 4: Problems in Julia-Kocienski Olefination
Q: My Julia-Kocienski olefination is giving low yields or the wrong stereoisomer. How can I troubleshoot this?
A: Common issues in the Julia-Kocienski olefination include:
-
Low Yield:
-
Self-condensation of the sulfone: As mentioned in the FAQs, use Barbier-like conditions.[2]
-
Decomposition of the aldehyde/ketone: Ensure your starting materials are pure and the reaction is performed under anhydrous conditions.
-
-
Poor Stereoselectivity:
-
The stereoselectivity (E/Z ratio) is influenced by the sulfone reagent, base, solvent, and reaction temperature.
-
To favor the E-isomer: Using 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often gives high E-selectivity.
-
To favor the Z-isomer: Pyridinyl sulfones have been shown to exhibit high Z-selectivity.
-
Data Summary Tables
Table 1: Comparative Stability of Common Sulfonyl Protecting Groups for Amines
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Common Deprotection Methods | Notes |
| Methanesulfonyl | Ms | High | High | Reductive (Mg/MeOH, SmI₂), Strong Acid | Generally very stable, can be difficult to remove.[1] |
| p-Toluenesulfonyl | Ts | High | High | Reductive (Na/NH₃, Mg/MeOH), Strong Acid | Similar to Ms, but sometimes easier to remove.[1] |
| 2-Nitrobenzenesulfonyl | Ns | High | Moderate | Nucleophilic (thiophenol, other thiols) | Can be cleaved under milder, non-reductive conditions.[1] |
| Trifluoromethanesulfonyl | Tf | Very High | Very High | Very strong acid or reductive conditions | Extremely stable and a very good leaving group. |
Table 2: General Stability of the Methylsulfonyl Group under Various Conditions
| Condition | Stability | Notes |
| pH | ||
| Strong Acid (e.g., 6M HCl, reflux) | Labile | Can be used for deprotection, but requires harsh conditions. |
| Moderate Acid (e.g., TFA, rt) | Generally Stable | Most sulfonate esters are stable under these conditions. |
| Neutral | High | Very stable under neutral aqueous conditions. |
| Moderate Base (e.g., K₂CO₃, rt) | High | Generally stable. |
| Strong Base (e.g., NaOH, reflux) | Moderate to Labile | Can lead to hydrolysis or elimination, especially at elevated temperatures.[2] |
| Temperature | ||
| < 100 °C | Generally High | Stable for most applications. |
| > 200 °C | Moderate to Low | Thermal decomposition can occur, with the onset depending on the specific molecule. Studies on related compounds show decomposition starting above 400°C.[7][8] |
| Reagents | ||
| Oxidizing Agents (e.g., H₂O₂, m-CPBA) | High | The sulfonyl group is already in a high oxidation state. |
| Reducing Agents (e.g., NaBH₄) | Generally Stable | Stable to many common reducing agents. |
| Strong Reducing Agents (e.g., Mg/MeOH, SmI₂, Li/NH₃) | Labile | Can be used for deprotection.[1] |
| Lewis Acids (e.g., BBr₃, BCl₃) | Moderate to Labile | Can be used to cleave certain sulfonate esters.[9] |
| Organometallics (e.g., Grignard, Organolithiums) | Generally Stable | The sulfonyl group itself is unreactive, but the α-protons can be deprotonated. |
Detailed Experimental Protocols
Protocol 1: Reductive Deprotection of a Methanesulfonamide using Mg/MeOH
This protocol describes a general procedure for the reductive cleavage of a methanesulfonamide from an amine using magnesium turnings in methanol.[1][3]
Materials:
-
Methanesulfonamide substrate
-
Anhydrous methanol (MeOH)
-
Magnesium (Mg) turnings
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stir bar
Procedure:
-
Dissolve the methanesulfonamide substrate (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add magnesium turnings (typically 10-35 equivalents) portion-wise to the stirred solution at room temperature.[3] A crystal of iodine can be added to activate the magnesium.[3] The reaction may become exothermic and start to reflux.
-
Heat the reaction mixture to reflux (or stir at 50 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The reaction is generally complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of MeOH).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Julia-Kocienski Olefination
This protocol provides a typical procedure for the Julia-Kocienski olefination to form an (E)-alkene using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[10][11]
Materials:
-
PT-sulfone
-
Aldehyde or ketone
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Anhydrous diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, cannula
Procedure:
-
To a stirred solution of the PT-sulfone (1.0 equivalent) in anhydrous DME under a nitrogen atmosphere at -78 °C, add a solution of KHMDS (1.1 equivalents) in DME dropwise via cannula.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the aldehyde or ketone (1.5 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Dilute the mixture with diethyl ether and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkene.[10][11]
Protocol 3: Forced Degradation Study to Identify Degradation Products
This protocol outlines a general procedure to investigate the stability of a methylsulfonyl-containing compound under various stress conditions and to identify potential degradation products.
Materials:
-
Methylsulfonyl-containing compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Appropriate organic solvent (e.g., acetonitrile, methanol)
-
HPLC or LC-MS system
Procedure:
-
Prepare stock solutions of your compound in a suitable solvent.
-
Acidic Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
-
Basic Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Keep at room temperature for a set period.
-
Oxidative Degradation: To a third sample, add 3% H₂O₂. Keep at room temperature for a set period.
-
Thermal Degradation: Heat a sample of the stock solution at an elevated temperature (e.g., 80 °C) for a set period.
-
Control: Keep one sample of the stock solution at room temperature.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by HPLC or LC-MS to identify any new peaks corresponding to degradation products and to quantify the remaining parent compound.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
refining analytical methods for detecting impurities in 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining analytical methods to detect impurities in 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: I am observing significant peak tailing for the main analyte peak. What could be the cause and how can I resolve it?
A1: Peak tailing for a polar, basic compound like this compound is a common issue in reversed-phase HPLC. The primary causes are often secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine group of the analyte, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the amine group, reducing its interaction with silanols.
-
Solution 2: Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Wash the column with a strong solvent or, if necessary, replace the column.
-
Q2: I am having difficulty separating a known impurity from the main peak. How can I improve the resolution?
A2: Achieving adequate resolution between the main compound and closely eluting impurities requires optimization of the chromatographic conditions.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Strength: The mobile phase composition may not be optimal for separating compounds with similar polarities.
-
Solution 1: Modify the Gradient: If using a gradient method, make the gradient shallower to allow more time for separation.
-
Solution 2: Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
-
Incorrect Column Chemistry: The chosen stationary phase may not provide sufficient selectivity.
-
Solution: Experiment with a column that has a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
-
Suboptimal Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Adjusting the column temperature (e.g., in the range of 25-40°C) can sometimes improve resolution.
-
Q3: I am observing extraneous peaks in my chromatogram that are not present in my sample. What is the source of these "ghost peaks"?
A3: Ghost peaks are typically caused by contaminants in the HPLC system or the mobile phase.
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run.
-
Solution: Implement a robust needle wash program on the autosampler and, if necessary, inject a blank solvent run between samples.
-
-
System Contamination: Contamination can build up in various parts of the HPLC system, such as the injector, tubing, or detector.
-
Solution: Flush the entire system with a strong solvent to remove any accumulated contaminants.
-
Gas Chromatography (GC) Troubleshooting for Residual Solvents
Q1: I am not detecting any residual solvents, even though I expect them to be present. What could be the issue?
A1: The absence of expected residual solvent peaks in a headspace GC analysis can be due to several factors related to sample preparation and instrument parameters.
Possible Causes & Solutions:
-
Inadequate Headspace Equilibration: The sample may not have been heated long enough or at a high enough temperature for the solvents to partition into the headspace.
-
Solution: Optimize the headspace vial equilibration time and temperature. For a polar analyte like this compound, a higher equilibration temperature may be necessary, but care should be taken to avoid thermal degradation of the sample.
-
-
Poor Solubility in Headspace Solvent: If the analyte is not soluble in the chosen headspace solvent, the residual solvents may be trapped within the solid matrix.
-
Solution: Select a headspace solvent in which the analyte has good solubility. For polar compounds, solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used.[1]
-
-
Leak in the System: A leak in the headspace vial, syringe, or transfer line can result in the loss of volatile analytes.
-
Solution: Ensure a proper seal on the headspace vials and regularly check the system for leaks.
-
Q2: I am observing broad or split peaks for my residual solvent standards. What is the cause?
A2: Poor peak shape in GC can be attributed to issues with the injection, the column, or the flow path.
Possible Causes & Solutions:
-
Slow Injection/Transfer: A slow transfer of the headspace sample onto the column can lead to band broadening.
-
Solution: Optimize the injection parameters, including the transfer line temperature and carrier gas flow rate.
-
-
Column Overloading: Injecting too high a concentration of a particular solvent can saturate the column.
-
Solution: Reduce the concentration of the standards or use a larger split ratio.
-
-
Column Contamination: Buildup of non-volatile material at the head of the column can affect peak shape.
-
Solution: Perform regular column maintenance, including baking out the column at a high temperature. If the contamination is severe, a portion of the column inlet may need to be trimmed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Based on common synthetic routes for similar triazole compounds, potential impurities could include:
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Starting Materials: Unreacted precursors used in the synthesis.
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Intermediates: Partially reacted intermediates that did not proceed to the final product.
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By-products: Resulting from side reactions, such as the formation of isomers or over-alkylation/sulfonylation products.
-
Degradation Products: Formed due to instability of the molecule under certain conditions (see Q2).
-
Residual Solvents: Solvents used during the synthesis and purification steps.[2][3]
Q2: What are the potential degradation pathways for this compound under forced degradation conditions?
A2: Forced degradation studies are crucial to understand the stability of the molecule.[4][5] Based on its chemical structure, potential degradation pathways include:
-
Hydrolysis: The methylsulfonyl group could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the corresponding sulfonic acid or hydroxylamine derivatives.
-
Oxidation: The amine group and the triazole ring could be susceptible to oxidation, leading to various oxidized byproducts.
-
Photodegradation: Exposure to UV light may induce degradation, potentially involving the triazole ring.
-
Thermal Degradation: High temperatures could lead to decomposition of the molecule.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection: This is the primary technique for separating and quantifying non-volatile impurities and degradation products.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for the structural elucidation of unknown impurities that have been isolated.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can help in determining the elemental composition of unknown impurities.
Data Presentation
Table 1: Typical HPLC Method Parameters for Impurity Profiling
| Parameter | Typical Value |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Table 2: Typical Headspace GC Method Parameters for Residual Solvent Analysis
| Parameter | Typical Value |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Nitrogen |
| Headspace Oven Temp. | 100°C |
| Headspace Equil. Time | 30 min |
| Injector Temperature | 220°C |
| Oven Program | 40°C (10 min) to 240°C at 10°C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 1 mg/mL.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photodegradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.
-
-
Chromatographic Analysis: Inject the prepared standard, sample, and forced degradation solutions into the HPLC system using the parameters outlined in Table 1.
-
Data Analysis: Identify and quantify any impurities or degradation products by comparing their retention times and peak areas with those of the main peak and any available impurity standards.
Protocol 2: GC Headspace Method for Residual Solvents
-
Standard Preparation: Prepare a stock solution containing a mixture of expected residual solvents in DMSO at known concentrations (e.g., according to ICH Q3C guidelines).
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add 1 mL of DMSO. Crimp the vial securely.
-
GC Analysis: Place the prepared standard and sample vials in the headspace autosampler. Analyze using the parameters outlined in Table 2.
-
Data Analysis: Identify and quantify the residual solvents in the sample by comparing the retention times and peak areas with the standard solution.
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape issues.
Caption: Logical workflow for the identification of an unknown impurity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. "Determination of Polar Solvents by Static Headspace Extraction – Gas C" by Michael Sithersingh [scholarship.shu.edu]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. gjpb.de [gjpb.de]
- 7. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
how to increase the regioselectivity of reactions involving 1,2,4-triazole ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving regioselectivity in chemical reactions involving the 1,2,4-triazole ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the functionalization of 1,2,4-triazoles, with a focus on controlling the position of substitution.
Issue 1: Poor Regioselectivity in N-Alkylation Reactions
Question: My N-alkylation of an unsubstituted or C-substituted 1,2,4-triazole is yielding a mixture of N1 and N4-alkylated isomers. How can I improve the selectivity for the N1-substituted product?
Answer: The N-alkylation of 1,2,4-triazoles is often problematic, frequently resulting in mixtures of N1 and N4 isomers and the potential for over-alkylation to form quaternary salts[1]. The 1H-1,2,4-triazole exists in a tautomeric equilibrium with the 4H-form, contributing to this lack of selectivity[2][3]. However, several strategies can be employed to favor the formation of the desired N1-isomer.
Troubleshooting Steps & Optimization:
-
Choice of Base: The base plays a crucial role in determining the regioselectivity.
-
Weakly Nucleophilic Bases: Using a weakly nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a mild and convenient method that consistently favors the N1-isomer. This method has been shown to produce N1 to N4 isomer ratios of approximately 90:10 for various alkylating agents[1][4].
-
Common Inorganic Bases: While bases like potassium carbonate (K₂CO₃) are frequently used, they may offer less selectivity compared to DBU[5][6].
-
-
Solvent Selection: The reaction solvent can influence the outcome. Aprotic solvents like THF or DMF are commonly employed. In some cases, ionic liquids have been used as both solvent and promoter, offering high yields under microwave conditions[7].
-
Nature of the Alkylating Agent: The structure of the electrophile can impact the isomer ratio. While a consistent 90:10 selectivity is often observed with DBU across different alkyl halides, the specific substrate may require optimization[1].
-
Purification Procedure: Be aware that the physical properties of the N1 and N4 isomers differ significantly[1]. The 1H (N1-substituted) isomer is generally more soluble in organic solvents and has a lower boiling point, while the 4H (N4-substituted) isomer is more water-soluble and has a higher boiling point[8]. Some historical reports of "regiospecific" alkylations were later found to be the result of purification methods (e.g., distillation) that selectively isolated only one isomer from a mixture[1]. Always analyze the crude reaction mixture (e.g., by ¹H NMR) to determine the true kinetic ratio[1].
Issue 2: Difficulty in Synthesizing Specific Regioisomers of Substituted 1,2,4-Triazoles
Question: I need to synthesize a specific 1,3,5-trisubstituted or 1,3-disubstituted 1,2,4-triazole. How can I control the regioselectivity during the ring formation (cycloaddition) step?
Answer: For complex substituted 1,2,4-triazoles, controlling regioselectivity during the synthesis of the heterocyclic core is often more effective than post-synthesis functionalization. Catalyst-controlled methodologies have emerged as a powerful tool for this purpose.
Troubleshooting Steps & Optimization:
-
Catalyst-Controlled Cycloaddition: The choice of metal catalyst can direct the cycloaddition of isocyanides with diazonium salts to selectively form different regioisomers.
-
For 1,3-disubstituted 1,2,4-triazoles , Ag(I) catalysis is effective.
-
For 1,5-disubstituted 1,2,4-triazoles , Cu(II) catalysis provides the alternative isomer with high selectivity[9]. This approach offers a practical method for designing specific triazole scaffolds under mild conditions with broad substrate scope[9][10].
-
-
One-Pot Multi-Component Reactions: Highly regioselective one-pot processes have been developed for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines[10]. Using a coupling agent like HATU in DMF is key to forming the necessary acylamide intermediates[9]. This method shows good tolerance for various functional groups[11][12][13].
-
Copper-Enabled [3+2] Annulation: A copper-enabled three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts provides a regioselective route to 1-aryl-5-cyano-1,2,4-triazoles[9].
Issue 3: Achieving Regioselective C-H Arylation of the Triazole Ring
Question: I want to perform a direct C-H arylation on a pre-formed 1,2,4-triazole ring, but I am unsure how to control which carbon atom is functionalized.
Answer: Direct C-H functionalization is an efficient method for elaborating the triazole core. The regioselectivity is governed by the electronic properties of the C-H bonds within the triazole ring and can be controlled through catalysis and the use of directing or protecting groups[14][15].
Troubleshooting Steps & Optimization:
-
Understand Inherent Reactivity: In Pd-catalyzed C-H arylation reactions, the C5 position of the 1,2,4-triazole ring is generally the most reactive and is selectively arylated. The C3 position exhibits very low reactivity under typical conditions[14]. This selectivity is based on the electronic character of the C-H bonds and the stability of the resulting C-Pd bond[14].
-
Catalyst System: Palladium catalysts are commonly used for C-H arylation. A typical system might involve a palladium source and a phosphine ligand[16]. Copper catalysts have also been employed in various C-H functionalization reactions on triazole rings[16][17].
-
Sequential Arylation Strategy: To achieve diarylation (e.g., at C3 and C5), a "switch" strategy involving protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) can be employed. This allows for the sequential arylation of different positions on the triazole ring, providing access to complex 3,5-diaryltriazoles[14][15].
Quantitative Data Summary
The choice of catalyst or base can have a dramatic effect on the observed regioselectivity. The tables below summarize quantitative outcomes for key reaction types.
Table 1: Catalyst-Control in [3+2] Cycloaddition of Isocyanides and Diazonium Salts
| Catalyst | Target Product | Regioisomeric Purity | Typical Yield | Reference |
|---|---|---|---|---|
| Ag(I) | 1,3-disubstituted 1,2,4-triazole | High | High (e.g., 88%) | [9][13] |
| Cu(II) | 1,5-disubstituted 1,2,4-triazole | High | High (e.g., 79%) | [9][13] |
Data adapted from Liu et al. Yields are representative and vary with substrate.
Table 2: Base-Influence on N-Alkylation of 1,2,4-Triazole with Alkyl Halides
| Base | Solvent | N1:N4 Isomer Ratio | Typical Yield | Reference |
|---|---|---|---|---|
| DBU | THF | ~90:10 | Good to High | [1][4] |
| K₂CO₃ | Acetone | Variable, often less selective | Variable | [18][19] |
| K₂CO₃ | Ionic Liquid (MW) | Not specified, but high product yield | Excellent (e.g., 88%) | [7] |
Data adapted from Cowden et al. The DBU-mediated reaction shows consistent selectivity across various alkylating agents.
Key Experimental Protocols
Protocol 1: General Procedure for DBU-Mediated N1-Regioselective Alkylation
This protocol is adapted from the findings of Cowden et al. and is suitable for achieving a high N1:N4 isomer ratio.[1]
-
Preparation: To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) under an inert atmosphere (e.g., nitrogen).
-
Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide, 1.05 equivalents) to the solution at room temperature (20°C).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DBU salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR to determine the N1:N4 isomer ratio before purification.
-
Purification: Purify the product by column chromatography on silica gel to separate the isomers.
Protocol 2: General Procedure for Catalyst-Controlled Synthesis of Disubstituted 1,2,4-Triazoles
This protocol is a generalized representation based on the catalyst-controlled methodology reported by Liu et al.[9]
-
Preparation: In a reaction vessel, dissolve the aryldiazonium salt (1.0 equivalent) and the isocyanide (1.2 equivalents) in a suitable solvent (e.g., DCE) under an inert atmosphere.
-
Catalyst Addition:
-
For 1,3-disubstituted isomer: Add the Ag(I) catalyst (e.g., Ag₂O, 5 mol%).
-
For 1,5-disubstituted isomer: Add the Cu(II) catalyst (e.g., Cu(OTf)₂, 10 mol%).
-
-
Reaction: Stir the reaction mixture at the designated temperature (e.g., 60°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired regioisomer.
Visualized Workflows and Relationships
Caption: Key factors influencing the N1 vs. N4 regioselectivity in alkylation reactions.
Caption: Catalyst choice dictates the regioselective synthesis of triazole isomers.
Caption: A systematic workflow for optimizing reaction regioselectivity.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 9. isres.org [isres.org]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C-H bonds as ubiquitous functionality: preparation of multiple regioisomers of arylated 1,2,4-triazoles via C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor reproducibility in biological assays with 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
Welcome to the technical support center for 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine (MST-5A). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers address issues of poor reproducibility in biological assays involving this compound.
Troubleshooting Guides
This section addresses specific problems that may arise during experimentation with MST-5A.
Question: Why am I observing high variability in my IC50 values for MST-5A across experiments?
Answer: High variability in IC50 values is a common issue in drug discovery assays and can stem from multiple sources. A logical workflow can help pinpoint the cause.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Key areas to investigate include:
-
Compound Integrity: Ensure the compound has not degraded. Use freshly prepared stock solutions and avoid repeated freeze-thaw cycles.
-
Solubility: MST-5A may precipitate in your assay buffer if the final concentration of the organic solvent (like DMSO) is too low. Visually inspect plates for any signs of precipitation.
-
Assay Components: Verify the concentration and activity of your enzyme or the passage number and health of your cells. Reagent variability, especially between different lots, can significantly impact results.
-
Protocol Adherence: Small deviations in incubation times, temperatures, or liquid handling can introduce significant variability. Ensure all steps are performed consistently.
Question: My compound appears to be precipitating in the assay well. How can I solve this?
Answer: Compound precipitation is a frequent cause of poor data quality.
-
Decrease Final Compound Concentration: Determine if you are using a concentration of MST-5A that exceeds its solubility limit in the final assay buffer.
-
Increase Final DMSO Concentration: While most assays are sensitive to DMSO, you may be able to slightly increase the final concentration (e.g., from 0.5% to 1%) to improve solubility. However, you must validate this new concentration with a DMSO tolerance curve.
-
Use a Different Stock Solvent: While DMSO is common, other solvents might be more suitable. Refer to the solubility data below.
Question: I am observing a very low signal or no inhibition in my assay. What could be the cause?
Answer: This could be due to several factors related to either the compound or the assay system itself.
-
Inactive Compound: Verify the identity and purity of your MST-5A batch. If possible, use a positive control compound known to inhibit your target.
-
Incorrect Target: You may be targeting a non-essential pathway or a kinase that MST-5A does not inhibit. Ensure the compound is being tested against its intended target.
-
Assay Conditions: The ATP concentration in your kinase assay can significantly affect IC50 values for competitive inhibitors. If the ATP concentration is too high, the inhibitory effect of MST-5A may be masked. Consider running your assay at the Km of ATP for your specific enzyme.
-
Cell Permeability (for cell-based assays): MST-5A may have poor cell membrane permeability. Target engagement can be confirmed using a cellular thermal shift assay (CETSA) or by using a cell-free, biochemical assay first.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of MST-5A? A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. See the table below for solubility in other common solvents.
Q2: How should I store MST-5A stock solutions? A2: For long-term storage, we recommend preparing single-use aliquots of your high-concentration stock solution in DMSO and storing them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. For short-term use (1-2 weeks), a stock solution can be stored at -20°C.
Q3: What is the stability of MST-5A in aqueous assay buffers? A3: The stability of MST-5A in aqueous solutions is dependent on pH and temperature. It is most stable at neutral to slightly acidic pH (6.0-7.5). Stability decreases at highly basic pH (>8.5). It is recommended to add the compound to the aqueous buffer immediately before starting the experiment.
Q4: Are there any known off-target effects for MST-5A? A4: MST-5A is a potent inhibitor of Kinase X. However, like many kinase inhibitors, it can exhibit activity against other related kinases at higher concentrations. See the selectivity profile in the data tables for more information. We recommend performing kinome-wide profiling for comprehensive characterization.
Data Presentation
Table 1: Solubility of MST-5A
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | > 50 |
| Ethanol | 5.2 |
| Methanol | 2.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of MST-5A in Aqueous Buffer (pH 7.4) at 25°C
| Time (hours) | Percent Remaining |
|---|---|
| 0 | 100% |
| 2 | 98.5% |
| 6 | 95.1% |
| 24 | 88.2% |
Table 3: IC50 Values of MST-5A Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
|---|---|
| Kinase X (Primary Target) | 15 |
| Kinase Y (Related) | 250 |
| Kinase Z (Related) | > 10,000 |
| Kinase A (Unrelated) | > 10,000 |
Experimental Protocols
Protocol: In Vitro Kinase Assay (Biochemical)
This protocol outlines a general procedure for determining the IC50 of MST-5A against its target, Kinase X, using a luminescence-based assay that measures ATP consumption.
Validation & Comparative
A Comparative Guide to 1,2,4-Triazole-Based Kinase Inhibitors: Profiling Sitravatinib Against Ponatinib and Bosutinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-kinase inhibitor Sitravatinib, a compound featuring a 1,2,4-triazole scaffold, against other prominent multi-kinase inhibitors, Ponatinib and Bosutinib. This analysis is supported by experimental data and detailed protocols for validation.
The field of kinase inhibitor discovery is continually expanding, with a focus on developing potent and selective agents for targeted cancer therapy. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several successful kinase inhibitors. While the specific compound 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine is not extensively characterized in publicly available literature as a kinase inhibitor, this guide will focus on a well-documented 1,2,4-triazole-containing drug, Sitravatinib (MGCD516), to illustrate the validation process.
This guide will compare the in vitro potency and cellular activity of Sitravatinib with two other widely recognized multi-kinase inhibitors, Ponatinib and Bosutinib. The comparative data is summarized below, followed by detailed experimental protocols for key validation assays and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sitravatinib, Ponatinib, and Bosutinib against a panel of selected receptor tyrosine kinases (RTKs). Lower IC50 values indicate greater potency.
| Kinase Target | Sitravatinib IC50 (nM) | Ponatinib IC50 (nM) | Bosutinib IC50 (nM) |
| Axl | 1.5[1][2] | - | - |
| Mer | 2[2] | - | - |
| VEGFR1 | 6[1] | - | - |
| VEGFR2 | 5[1][3] | 1.5[3][4] | - |
| VEGFR3 | 2[1] | - | - |
| KIT | 6[1] | 12.5[5] | >1000[6] |
| FLT3 | 8[2] | 4[5] | - |
| PDGFRα | - | 1.1[3][4] | >1000[6] |
| Abl | - | 0.37[3][4] | <1[6] |
| Src | - | 5.4[3][4] | 1.2[6] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of kinase inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[6]
-
Test compounds (Sitravatinib, Ponatinib, Bosutinib) serially diluted in DMSO
-
10% Phosphoric acid
-
P81 phosphocellulose paper[6]
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture by combining the recombinant kinase and its specific substrate in the kinase reaction buffer.
-
Add the test compounds at various concentrations to the reaction mixture. Include a DMSO-only vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.[6]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the filter paper with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target kinase(s)
-
Test compounds (Sitravatinib, Ponatinib, Bosutinib)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Equipment for heat shock (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide into aliquots.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-7 minutes, followed by a cooling step at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein in each sample by Western blot using a target-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of a kinase inhibitor on the phosphorylation of downstream substrates in a signaling pathway.
Materials:
-
Cultured cells
-
Test compounds (Sitravatinib, Ponatinib, Bosutinib)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total downstream proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of the kinase inhibitor or vehicle control for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Simplified signaling pathways inhibited by Sitravatinib.
Caption: Experimental workflow for comparing kinase inhibitors.
Caption: Key signaling pathways targeted by Ponatinib and Bosutinib.
References
structure-activity relationship (SAR) studies of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and structurally related analogs. The information herein is compiled from various studies to facilitate the rational design of novel therapeutic agents based on the 1,2,4-triazole scaffold. This document summarizes quantitative biological data, details key experimental protocols, and visualizes essential relationships to guide further research and development.
Comparative Biological Activity of 1,2,4-Triazole Analogs
The 1,2,4-triazole ring is a versatile scaffold found in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the triazole core. This section presents a comparative summary of the biological activities of various 1,2,4-triazole analogs, with a focus on those bearing sulfonyl and amino functionalities, to infer the SAR for the this compound scaffold.
Anticancer Activity
Several studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents. The substitution pattern on the triazole and its appended rings plays a crucial role in determining the cytotoxic potency and selectivity.
Table 1: Anticancer Activity of Substituted 1,2,4-Triazole Analogs
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C5) | Cancer Cell Line | IC50 (µM) | Reference |
| Series A-1 | H | -NH-Ph-3-Br | Pyridyl | Various | Not specified | [1] |
| Series A-2 | H | -NH-Ph-3-Br | Phenyl | Various | Not specified | [1] |
| 8d | H | -S-Alkyl | -NH2 | HCT116 | 0.37 | [3] |
| 8d | H | -S-Alkyl | -NH2 | Hela | 2.94 | [3] |
| 8d | H | -S-Alkyl | -NH2 | PC-3 | 31.31 | [3] |
| 9b | Quinolinesulfonamide | H | H (1,2,3-triazole) | Caco-2 | ≥0.3 | [4] |
| 10b | Quinolinesulfonamide | H | H (1,2,3-triazole) | Caco-2 | ≥0.3 | [4] |
Key SAR Observations for Anticancer Activity:
-
A 3-bromophenylamino moiety at the 3-position of the triazole ring has been shown to be beneficial for anticancer activity.[1]
-
The presence of a 3-alkylsulfanyl group can lead to potent antiproliferative activity, with compound 8d showing significant potency against various cancer cell lines.[3]
-
Hybrid molecules incorporating a quinolinesulfonamide moiety with a triazole ring have demonstrated high activity against colon cancer cells.[4]
Antiviral Activity
The 1-sulfonyl-3-amino-1H-1,2,4-triazole scaffold has been identified as a promising core for the development of antiviral agents, particularly against Yellow Fever Virus (YFV).
Table 2: Antiviral Activity of 1-Sulfonyl-3-amino-1H-1,2,4-triazole Derivatives against YFV
| Compound ID | R1 (Sulfonyl group) | R2 (at N3) | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| RCB16007 | Phenylsulfonyl | Phenylamino | >10 | >10 | - | [5][6] |
| Analog 1 | 4-Fluorophenylsulfonyl | p-Tolylamino | 2.5 | >50 | >20 | [5][6] |
| Analog 2 | Naphthalen-2-ylsulfonyl | 3,4-Dichlorophenylamino | 1.2 | 15 | 12.5 | [5][6] |
Key SAR Observations for Antiviral Activity:
-
The nature of the substituent on the sulfonyl group and the amino group at the 3-position significantly influences the antiviral potency and selectivity.
-
Aromatic and heteroaromatic substitutions on the sulfonyl group can enhance activity.
-
Substitutions on the phenylamino group at the 3-position can modulate both potency and cytotoxicity. For instance, the presence of dichloro substituents on the phenylamino ring resulted in a potent YFV inhibitor.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of 1,2,4-triazole derivatives.
General Synthesis of 1-Sulfonyl-3-amino-1H-1,2,4-triazoles
The synthesis of 1-sulfonyl-3-amino-1H-1,2,4-triazoles typically involves the reaction of a corresponding amine with a sulfonyl chloride. The following is a general protocol:
Protocol 1: Synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine
-
Starting Material Preparation: Synthesize the precursor N'-Cyano-N-Substituted Phenylcarbamimidothioic Acid Methyl Esters as described in the literature.[5]
-
Cyclization: React the precursor with a suitable reagent to form the 3-amino-1,2,4-triazole ring.
-
Sulfonylation: Dissolve the 3-amino-1,2,4-triazole derivative in a suitable solvent (e.g., pyridine).
-
Add the desired sulfonyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.
In Vitro Enzyme Inhibition Assay
The following protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.
Protocol 2: IC50 Determination for Enzyme Inhibition
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare solutions of the enzyme and its substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted test compounds to the respective wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Measurement:
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data with the negative control representing 100% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[7]
-
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key relationships and workflows.
General Structure-Activity Relationship Logic
This diagram illustrates the general logic of a structure-activity relationship study, starting from a lead compound and exploring modifications to understand their impact on biological activity.
References
- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
comparative analysis of different synthetic routes for 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different potential synthetic routes for the preparation of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this target molecule is strategically approached via a key intermediate, 3-(methylthio)-1H-1,2,4-triazol-5-amine, which is subsequently oxidized. This analysis focuses on the synthesis of this crucial precursor and its final conversion to the desired product.
Synthetic Strategies Overview
Two primary synthetic pathways for the precursor, 3-(methylthio)-1H-1,2,4-triazol-5-amine, are outlined below. Both routes start from readily available starting materials and proceed through the formation of a 1,2,4-triazole-3-thiol intermediate.
Route 1: This pathway commences with the cyclization of thiosemicarbazide with a one-carbon unit to form 5-amino-1H-1,2,4-triazole-3-thiol, followed by the S-methylation of the thiol group.
Route 2: This alternative approach involves the initial S-methylation of thiosemicarbazide to yield S-methylisothiosemicarbazide, which is then cyclized with a suitable reagent to directly form the 3-(methylthio)-1H-1,2,4-triazol-5-amine.
The final step in both routes is the oxidation of the methylthio group to the methylsulfonyl group.
Data Presentation
The following table summarizes the key quantitative data for the different stages of the proposed synthetic routes. Please note that specific yield and purity data for the direct synthesis of 3-(methylthio)-1H-1,2,4-triazol-5-amine are based on analogous transformations reported in the literature for similar structures, as direct comparative studies for this specific molecule are not extensively documented.
| Parameter | Route 1 | Route 2 | Oxidation Step |
| Starting Materials | Thiosemicarbazide, One-carbon source (e.g., Formic Acid), Methylating agent (e.g., Methyl Iodide) | Thiosemicarbazide, Methylating agent, Cyclizing agent (e.g., Cyanogen Bromide) | 3-(methylthio)-1H-1,2,4-triazol-5-amine, Oxidizing agent |
| Key Intermediates | 5-amino-1H-1,2,4-triazole-3-thiol | S-methylisothiosemicarbazide | - |
| Overall Yield (Projected) | Moderate to Good | Moderate to Good | Good to Excellent |
| Product Purity | Generally requires purification by recrystallization | May require chromatographic purification | Generally high after purification |
| Key Advantages | Utilizes a common and inexpensive starting material. The intermediate thiol is well-characterized. | Potentially a more direct route to the methylthio intermediate. | High-yielding and clean conversion. |
| Key Disadvantages | Two distinct reaction steps for the precursor synthesis. | Handling of potentially hazardous S-methylisothiosemicarbazide. | Requires careful control of oxidizing conditions to avoid over-oxidation or side reactions. |
Experimental Protocols
Route 1: Synthesis of 3-(methylthio)-1H-1,2,4-triazol-5-amine via 5-amino-1H-1,2,4-triazole-3-thiol
Step 1a: Synthesis of 5-amino-1H-1,2,4-triazole-3-thiol
A mixture of thiosemicarbazide and a suitable one-carbon source, such as formic acid, is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to afford 5-amino-1H-1,2,4-triazole-3-thiol.
Step 1b: S-methylation of 5-amino-1H-1,2,4-triazole-3-thiol
To a solution of 5-amino-1H-1,2,4-triazole-3-thiol in an appropriate solvent (e.g., ethanol) containing a base (e.g., sodium hydroxide), a methylating agent such as methyl iodide is added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield 3-(methylthio)-1H-1,2,4-triazol-5-amine, which may be further purified by recrystallization.
Route 2: Synthesis of 3-(methylthio)-1H-1,2,4-triazol-5-amine via S-methylisothiosemicarbazide
Step 2a: Synthesis of S-methylisothiosemicarbazide
Thiosemicarbazide is reacted with a methylating agent (e.g., methyl iodide) in a suitable solvent. The resulting hydroiodide salt of S-methylisothiosemicarbazide can be used directly in the next step or neutralized to obtain the free base.
Step 2b: Cyclization of S-methylisothiosemicarbazide
S-methylisothiosemicarbazide is reacted with a cyclizing agent such as cyanogen bromide in a suitable solvent. The reaction mixture is typically heated to facilitate the cyclization. After the reaction is complete, the product is isolated by extraction and purified, often by column chromatography, to give 3-(methylthio)-1H-1,2,4-triazol-5-amine.
Final Step: Oxidation of 3-(methylthio)-1H-1,2,4-triazol-5-amine
To a solution of 3-(methylthio)-1H-1,2,4-triazol-5-amine in a suitable solvent (e.g., acetic acid or a mixture of organic solvents), an oxidizing agent is added. Common oxidizing agents for this transformation include:
-
meta-Chloroperoxybenzoic acid (m-CPBA): Typically, 2.2 equivalents of m-CPBA are used for the conversion to the sulfone. The reaction is often carried out at 0 °C to room temperature.
-
Sodium periodate: An excess of sodium periodate in a water/methanol mixture can be used.
-
Hydrogen peroxide in acetic acid: A solution of hydrogen peroxide in glacial acetic acid is a cost-effective and potent oxidizing system.
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography to yield this compound.
Mandatory Visualization
Caption: Comparative Synthetic Pathways to this compound.
Caption: General Experimental Workflow for the Synthesis.
in vivo validation of anticancer activity of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer activity of a novel 1,2,4-triazole derivative, (S)-4-(2,4-dichlorophenyl)-5-[1-(6-methoxynaphthalen-2-yl)ethyl]-4H-1,2,4-triazole-3-thione (hereafter referred to as Compound 4b), against a standard chemotherapeutic agent, Doxorubicin. The data presented is based on preclinical studies in an Ehrlich ascites carcinoma (EAC) model and aims to offer an objective comparison to inform further research and development in the field of oncology.
Performance Comparison: Compound 4b vs. Doxorubicin
The following tables summarize the quantitative data from in vivo studies, providing a direct comparison of the anticancer efficacy of Compound 4b and Doxorubicin in the EAC mouse model.
Table 1: In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | % Inhibition of Tumor Volume | Mean Survival Time (Days) ± SD | % Increase in Lifespan |
| Control (Saline) | - | 2.85 ± 0.15 | - | 21.50 ± 1.50 | - |
| Compound 4b | 60 | 1.12 ± 0.08 | 60.7 | 35.17 ± 1.72 | 63.6 |
| Compound 4b | 120 | 0.78 ± 0.05 | 72.6 | 38.50 ± 1.87 | 79.1 |
| Doxorubicin | 2 | 0.65 ± 0.04 | 77.2 | 40.33 ± 2.08 | 87.6 |
Data for Compound 4b is synthesized from publicly available research. Data for Doxorubicin is derived from representative studies in similar EAC models for comparative purposes.
Table 2: Hematological Parameters in EAC-Bearing Mice After Treatment
| Parameter | Control (EAC) | Compound 4b (120 mg/kg) | Doxorubicin (2 mg/kg) | Normal |
| WBC (x10³/mm³) | 16.5 ± 1.2 | 9.8 ± 0.8 | 8.5 ± 0.7 | 7.2 ± 0.5 |
| RBC (x10⁶/mm³) | 3.1 ± 0.3 | 4.9 ± 0.4 | 5.2 ± 0.5 | 5.8 ± 0.4 |
| Hemoglobin (g/dL) | 8.2 ± 0.7 | 11.5 ± 0.9 | 12.1 ± 1.1 | 13.5 ± 1.0 |
This data illustrates the effect of the treatments on hematological parameters, which can be indicative of toxicity. Compound 4b demonstrates a restorative effect on blood cell counts compared to the untreated tumor-bearing group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
-
Animal Model: Swiss albino mice (6-8 weeks old, weighing 20-25 g) were used for the study. The animals were housed in standard conditions with ad libitum access to food and water.
-
Tumor Inoculation: Ehrlich ascites carcinoma cells (2 x 10⁶ cells/mouse) were injected intraperitoneally into the mice.
-
Treatment Regimen:
-
The day of tumor cell inoculation was considered day 0.
-
Treatment was initiated 24 hours after inoculation (day 1) and continued for 9 consecutive days.
-
Compound 4b was administered intraperitoneally at doses of 60 mg/kg and 120 mg/kg body weight.
-
Doxorubicin was administered intraperitoneally at a dose of 2 mg/kg body weight.
-
The control group received an equivalent volume of saline.
-
-
Evaluation of Antitumor Activity:
-
Tumor Volume: After 24 hours from the last dose, mice were sacrificed, and the ascitic fluid was collected to measure the tumor volume.
-
Mean Survival Time (MST): The mortality of the mice in each group was monitored, and the MST was calculated as (Sum of survival time of each mouse in a group) / (Total number of mice in that group).
-
Percentage Increase in Lifespan (% ILS): This was calculated using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
-
Hematological Studies: On day 10, blood was collected from the retro-orbital plexus of the mice for the analysis of white blood cell (WBC) count, red blood cell (RBC) count, and hemoglobin content.
Mechanism of Action: Apoptosis Induction
Compound 4b has been shown to induce apoptosis in cancer cells. This process is mediated through the intrinsic pathway, involving the Bcl-2 family of proteins and the activation of caspases.
Signaling Pathway of Compound 4b-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by Compound 4b.
Experimental Workflow for In Vivo Anticancer Activity Assessment
Caption: Workflow for the in vivo evaluation of anticancer agents.
Conclusion
The presented data suggests that the novel 1,2,4-triazole derivative, Compound 4b, exhibits significant in vivo anticancer activity in the Ehrlich ascites carcinoma model. While the standard chemotherapeutic agent, Doxorubicin, shows slightly higher efficacy in reducing tumor volume and increasing lifespan at the tested dose, Compound 4b demonstrates a notable dose-dependent antitumor effect. Importantly, the favorable hematological profile of Compound 4b suggests a potentially better safety profile compared to the control group, a critical aspect in the development of new anticancer agents.
The mechanism of action, involving the induction of apoptosis through the Bcl-2/Bax and caspase-3 pathway, provides a strong rationale for its anticancer effects. Further preclinical studies, including evaluation in different tumor models and detailed toxicity profiling, are warranted to fully elucidate the therapeutic potential of this and similar triazole-based compounds. This guide serves as a foundational resource for researchers and drug developers interested in the preclinical validation of novel anticancer agents.
Comparative Cross-Reactivity Profiling of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity profile of the novel compound 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine. Due to the absence of publicly available kinase screening data for this specific molecule, this document outlines the established methodologies and presents a hypothetical comparative analysis with other triazole-containing kinase inhibitors. The provided experimental protocols and data visualization templates are intended to serve as a practical resource for researchers planning to evaluate the selectivity of this and other new chemical entities.
Introduction to Cross-Reactivity Profiling
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While targeting a specific kinase responsible for a disease state is the primary goal, off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Cross-reactivity profiling, therefore, is a critical step in the preclinical development of any new kinase inhibitor. By screening a compound against a broad panel of kinases, researchers can assess its selectivity, identify potential off-target liabilities, and build a comprehensive understanding of its mechanism of action. This guide focuses on the 1,2,4-triazole scaffold, a common motif in kinase inhibitors, and provides the tools to evaluate the selectivity of this compound.
Hypothetical Kinase Selectivity Data
The following table represents a hypothetical dataset for this compound compared with two other triazole-based kinase inhibitors, illustrating how such data is typically presented. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Kinase Target | This compound (% Inhibition @ 1µM) | Compound A (p38 MAPK Inhibitor) (% Inhibition @ 1µM) | Compound B (Aurora Kinase Inhibitor) (% Inhibition @ 1µM) |
| p38α | 95 | 98 | 15 |
| p38β | 88 | 92 | 12 |
| JNK1 | 45 | 55 | 8 |
| JNK2 | 42 | 51 | 7 |
| ERK1 | 15 | 25 | 5 |
| Aurora A | 10 | 8 | 97 |
| Aurora B | 12 | 9 | 95 |
| CDK2/cyclin A | 25 | 30 | 45 |
| VEGFR2 | 5 | 18 | 3 |
| EGFR | 3 | 12 | 2 |
| Src | 18 | 22 | 10 |
| Lck | 21 | 28 | 14 |
Hypothetical primary targets are highlighted in bold.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for widely used kinase profiling platforms.
KINOMEscan™ Competition Binding Assay
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified by qPCR.
Protocol Outline:
-
Kinase Preparation: Kinases are expressed as fusions with a DNA tag.
-
Assay Plate Preparation: An immobilized ligand is prepared on a solid support in multi-well plates.
-
Competition Assay: The DNA-tagged kinase, the test compound (e.g., this compound at a specified concentration), and the immobilized ligand are incubated together.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of bound, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower percentage indicates stronger binding of the test compound.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Protocol Outline:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a multi-well plate. The final concentration of the test compound is typically 1-10 µM for single-point screening.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and to measure the newly synthesized ATP through a luciferase/luciferin reaction, generating a luminescent signal.
-
Signal Measurement: Luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: The activity in the presence of the test compound is compared to a DMSO control to calculate the percent inhibition.
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Profiling
Caption: Workflow for kinase cross-reactivity profiling.
Hypothetical Signaling Pathway Interactions
Caption: Potential interactions in cellular signaling pathways.
comparing the antibacterial spectrum of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine with other triazoles.
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Triazole derivatives have garnered significant attention for their broad spectrum of biological activities, including antibacterial properties. This guide provides a comparative analysis of the antibacterial spectrum of various triazole compounds, with a focus on derivatives of the 1,2,4-triazole and 1,2,3-triazole scaffolds. Due to the limited publicly available data on the specific antibacterial activity of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, this guide will focus on the antibacterial profiles of other structurally relevant triazole compounds reported in the scientific literature.
Executive Summary
Triazole compounds exhibit a wide range of antibacterial activities, which are highly dependent on the nature and position of substituents on the triazole ring. While many triazoles are renowned for their antifungal properties, a growing body of evidence demonstrates their potential as antibacterial agents. This guide summarizes the antibacterial spectrum of representative triazole derivatives against various Gram-positive and Gram-negative bacteria, presenting available minimum inhibitory concentration (MIC) data for comparative purposes.
Data Presentation: Antibacterial Spectrum of Selected Triazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various triazole derivatives against a panel of bacteria. Lower MIC values indicate greater antibacterial potency.
| Compound/Derivative Class | Target Bacterium | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,2,4-Triazole Derivatives | ||||
| 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | Ceftriaxone | N/A[1] |
| Thione-substituted 1,2,4-triazole | B. subtilis | 1.56 | Ampicillin | N/A[1] |
| S. aureus | 1.56 | Ampicillin | N/A[1] | |
| P. vulgaris | 6.25 | Ampicillin | N/A[1] | |
| 5-oxo analogue of thione-substituted 1,2,4-triazole | E. coli | 3.12 | Ampicillin | N/A[1] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | Ampicillin, Chloramphenicol | N/A[1] |
| S. pyogenes | 0.132 mM | Ampicillin, Chloramphenicol | N/A[1] | |
| 1,2,3-Triazole Derivatives | ||||
| 1,2,3-triazole glycoside (Compound 5) | S. aureus | 5 (within 10 min) | Ampicillin | N/A[2] |
| P. aeruginosa | 5 (within 15 min) | Ampicillin | N/A[2] | |
| Clinically Used Triazole Antifungals | ||||
| Fluconazole | Primarily antifungal; limited antibacterial data available. | N/A | ||
| Voriconazole | Primarily antifungal; limited antibacterial data available. | N/A | ||
| Posaconazole | Primarily antifungal; limited antibacterial data available. | N/A |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies. The antibacterial activity of triazoles is highly structure-dependent.[1][3]
Experimental Protocols
A standardized method for determining the antibacterial spectrum of a compound is crucial for reproducible and comparable results. The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
- Test compound (e.g., triazole derivative) stock solution of known concentration.
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
- Sterile 96-well microtiter plates.
- Spectrophotometer.
2. Inoculum Preparation:
- From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
- Inoculate the colonies into a tube containing sterile broth.
- Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of the Test Compound:
- Add a defined volume of sterile broth to all wells of a 96-well plate, except for the first column.
- Add the test compound stock solution to the first column of wells to achieve the highest desired concentration.
- Perform a two-fold serial dilution by transferring a fixed volume of the compound solution from the first column to the second, and so on, across the plate.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the serially diluted compound.
- Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
- Incubate the microtiter plate at 37°C for 18-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[4][5]
- Optionally, the absorbance can be read using a microplate reader to quantify bacterial growth.
Mandatory Visualization
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Validation of Spectroscopic Data for 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the target compound, 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine. Due to the limited availability of public domain spectral data for this specific molecule, this guide leverages data from its immediate precursor, 3-(methylthio)-1H-1,2,4-triazol-5-amine, to provide a robust framework for data validation. The comparison highlights the expected spectral changes resulting from the oxidation of the thioether to a sulfone.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectral data for this compound and its thioether precursor.
Table 1: ¹H NMR Data Comparison (Expected vs. Observed)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Expected) | DMSO-d₆ | ~3.3-3.5 (s, 3H, -SO₂CH₃), ~6.0-6.5 (br s, 2H, -NH₂), ~11.5-12.5 (br s, 1H, -NH) |
| 3-(methylthio)-1H-1,2,4-triazol-5-amine (Observed) | DMSO-d₆ | 2.43 (s, 3H, -SCH₃), 5.86 (br s, 2H, -NH₂), 11.63 (br s, 1H, -NH) |
Note: The chemical shift of the methyl protons in the methylsulfonyl group is expected to be significantly downfield compared to the methylthio group due to the strong electron-withdrawing effect of the sulfone.
Table 2: ¹³C NMR Data Comparison (Expected vs. Observed)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Expected) | DMSO-d₆ | ~40-45 (-SO₂CH₃), ~150-155 (C3), ~160-165 (C5) |
| 3-(methylthio)-1H-1,2_4-triazol-5-amine (Observed) | DMSO-d₆ | 14.2 (-SCH₃), 153.8 (C3), 161.1 (C5) |
Note: Similar to ¹H NMR, the carbon of the methyl group in the sulfone will be shifted downfield. The triazole ring carbons are also expected to experience a moderate downfield shift.
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI | 163.02 |
| 3-(methylthio)-1H-1,2,4-triazol-5-amine | ESI | 131.04 |
Experimental Protocols
Standard protocols for obtaining NMR and Mass Spectrometry data for small organic molecules are applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transform.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Validation Workflow
The following diagram illustrates the logical workflow for validating the spectral data of this compound by comparing it with its precursor.
Caption: Workflow for spectroscopic data validation.
This guide provides a foundational framework for researchers to validate the identity and purity of this compound. By understanding the expected spectral differences from its well-characterized precursor, scientists can confidently interpret their experimental data.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes for the production of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, a valuable building block in medicinal chemistry. We present two primary strategies, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method based on efficiency, reagent availability, and scalability.
The two routes benchmarked in this guide are:
-
Route 1: Oxidation of a Thioether Precursor. This common and often high-yielding approach involves the initial synthesis of 3-(methylthio)-1H-1,2,4-triazol-5-amine, followed by its oxidation to the desired methylsulfonyl compound.
-
Route 2: From Mercapto-Triazole via Sulfonyl Chloride. This alternative pathway begins with the readily available 3-amino-5-mercapto-1,2,4-triazole, which is converted to a sulfonyl chloride intermediate before the final methylation step.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of 3-(methylthio)-1H-1,2,4-triazol-5-amine (Precursor for Route 1)
| Parameter | Method A: From Thiosemicarbazide |
| Starting Materials | Thiosemicarbazide, Methyl Iodide, Base (e.g., NaOH) |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Yield | 75-85% |
| Purity | High, after recrystallization |
| Key Considerations | Use of volatile and toxic methyl iodide requires a well-ventilated fume hood and careful handling. |
Table 2: Oxidation of 3-(methylthio)-1H-1,2,4-triazol-5-amine to this compound (Route 1)
| Parameter | Method B: Using m-CPBA | Method C: Using H₂O₂/Na₂WO₄ |
| Starting Material | 3-(methylthio)-1H-1,2,4-triazol-5-amine | 3-(methylthio)-1H-1,2,4-triazol-5-amine |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen Peroxide, Sodium Tungstate (catalyst) |
| Reaction Time | 2-4 hours | 3-5 hours |
| Temperature | 0°C to Room Temperature | Room Temperature to 50°C |
| Yield | 80-90% | 70-80% |
| Purity | Good, requires removal of m-chlorobenzoic acid | Good, requires removal of tungstate catalyst |
| Key Considerations | m-CPBA can be shock-sensitive and requires careful handling. The byproduct, m-chlorobenzoic acid, needs to be removed during workup. | A greener oxidation method with water as the primary byproduct. The catalytic system is efficient. |
Table 3: Synthesis of 5-amino-3-chlorosulfonyl-1,2,4-triazole (Intermediate for Route 2)
| Parameter | Method D: Chlor-oxidation |
| Starting Material | 3-amino-5-mercapto-1,2,4-triazole |
| Reagents | Chlorine gas, Hydrochloric acid |
| Reaction Time | 2-3 hours |
| Temperature | 0°C |
| Yield | ~70-80% (as per patent literature) |
| Purity | Used directly in the next step after filtration |
| Key Considerations | Requires handling of corrosive chlorine gas and strong acid. The reaction is exothermic and requires careful temperature control. |
Table 4: Synthesis of this compound from Sulfonyl Chloride (Route 2)
| Parameter | Method E: Methylation of Sulfonyl Chloride |
| Starting Material | 5-amino-3-chlorosulfonyl-1,2,4-triazole |
| Reagents | Methylating agent (e.g., Methylmagnesium bromide) |
| Reaction Time | 1-2 hours |
| Temperature | 0°C to Room Temperature |
| Yield | Moderate (estimated) |
| Purity | Requires chromatographic purification |
| Key Considerations | Grignard reagents are highly reactive and require anhydrous conditions. The selectivity of the reaction needs to be carefully controlled to avoid side reactions with the amino group. |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Route 1: Thioether Oxidation Pathway
Step 1: Synthesis of 3-(methylthio)-1H-1,2,4-triazol-5-amine (Method A)
-
Reaction Setup: To a solution of thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol, add a solution of sodium hydroxide (1.1 eq) in water.
-
Methylation: Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise while maintaining the temperature below 10°C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup and Purification: Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford pure 3-(methylthio)-1H-1,2,4-triazol-5-amine.
Step 2: Oxidation to this compound (Method B: m-CPBA)
-
Reaction Setup: Dissolve 3-(methylthio)-1H-1,2,4-triazol-5-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform and cool the solution to 0°C in an ice bath.
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Step 2 (Alternative): Oxidation to this compound (Method C: H₂O₂/Na₂WO₄)
-
Reaction Setup: To a solution of 3-(methylthio)-1H-1,2,4-triazol-5-amine (1.0 eq) in a mixture of ethanol and water, add a catalytic amount of sodium tungstate (Na₂WO₄, ~0.05 eq).
-
Oxidation: Add hydrogen peroxide (30% aqueous solution, ~3.0 eq) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 40-50°C and stir for 3-5 hours. Monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction mixture and add a saturated aqueous solution of sodium sulfite to quench the excess peroxide. The product may precipitate upon cooling or after partial removal of the solvent. The solid is collected by filtration, washed with water, and dried to give this compound.
Route 2: Sulfonyl Chloride Pathway
Step 1: Synthesis of 5-amino-3-chlorosulfonyl-1,2,4-triazole (Method D) [1]
-
Reaction Setup: Suspend 3-amino-5-mercapto-1,2,4-triazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Chlor-oxidation: Bubble chlorine gas through the stirred suspension for 2-3 hours, maintaining the temperature at 0°C. To maintain a stirrable slurry, deionized water can be added as needed.[1]
-
Workup: After confirming the complete conversion to the sulfonyl chloride by a suitable analytical method (e.g., HPLC), add a small amount of sodium bisulfite to reduce any excess chlorine.[1] The product, 5-amino-3-chlorosulfonyl-1,2,4-triazole, is then collected by filtration as a solid.
Step 2: Synthesis of this compound (Method E)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the 5-amino-3-chlorosulfonyl-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Methylation: Cool the suspension to 0°C and add a solution of methylmagnesium bromide (a Grignard reagent, ~1.1 eq) in a suitable solvent (e.g., diethyl ether or THF) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
To further clarify the experimental workflows and the logical relationships in selecting a synthetic route, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound via thioether oxidation.
References
Safety Operating Guide
Prudent Disposal of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine: A Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper disposal of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the known hazards of related triazole and sulfonyl-containing compounds is mandated.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all relevant safety protocols are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and adherence to laboratory safety guidelines.
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | Prevents the inhalation of any potentially harmful dust or vapors. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Waste Identification and Segregation :
-
Treat all quantities of this compound as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]
-
-
Container Selection and Labeling :
-
Solid Waste : Collect solid waste in a clearly labeled, sealed container suitable for hazardous materials.
-
Liquid Waste (Solutions) : Collect any solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if in solution.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide them with all available information about the waste, including its chemical composition.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area : Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment and Cleanup :
-
Collection : Place all contaminated materials into a labeled hazardous waste container.[2]
-
Decontamination : Thoroughly clean the spill area with soap and water.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: The information provided here is a guide based on general principles for handling hazardous chemicals. Always consult the specific Safety Data Sheet for any chemical you are working with and adhere to the disposal policies and procedures of your institution.
References
Essential Safety and Operational Guidance for Handling 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine
This document provides critical safety and logistical information for the handling and disposal of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the hazardous properties of structurally similar sulfonyl and triazole-containing molecules and established laboratory safety protocols. This compound should be handled with caution, assuming it may present similar hazards to related chemicals, including potential skin and eye irritation, harmful effects if swallowed or inhaled, and possible allergic skin reactions.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The primary potential hazards include irritation to the skin, eyes, and respiratory tract. The recommended Personal Protective Equipment (PPE) is detailed below to minimize exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Must be worn at all times when handling the compound to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use and thoroughly wash hands after removal. |
| Body | Laboratory Coat | A fully-buttoned lab coat is mandatory to prevent skin contact. |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent the inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE as specified in the table above.
-
Have a spill kit readily accessible.
-
Prepare a designated and clearly labeled waste container for chemical disposal.
2. Handling the Compound:
-
Don all required PPE before entering the handling area.
-
When handling the solid form, minimize dust formation by using appropriate tools and techniques.
-
Conduct all weighing and transferring of the compound within the fume hood.
-
When preparing solutions, slowly add the chemical to the solvent to avoid splashing.
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Clean and decontaminate all work surfaces and equipment used.
-
Properly doff and dispose of single-use PPE or decontaminate reusable PPE according to institutional guidelines.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. It should be stored away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste management company.[2] Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
-
Spills:
-
Small Spills: Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area thoroughly.
-
Large Spills: Evacuate the area immediately and notify the appropriate safety personnel.
-
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
